tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWCHAUBYVZILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400750 | |
| Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99780-97-9 | |
| Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a heterocyclic compound featuring a pyrrolidinone ring with a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. The presence of the pyrrolidinone core, a privileged scaffold in medicinal chemistry, combined with the readily cleavable Boc protecting group, makes it an attractive starting material for generating diverse libraries of compounds for biological screening.
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of this compound, with a focus on providing researchers with the necessary information for its effective utilization in the laboratory.
Physicochemical Properties
Quantitative data for this compound and its R-isomer are summarized below. It is important to note that detailed experimental data for the racemic or S-isomer is not extensively available in public literature; therefore, data for the R-isomer is included for reference.
| Property | This compound | (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate |
| CAS Number | 99780-97-9[1] | 251938-49-5 |
| Molecular Formula | C₉H₁₆N₂O₃[1] | C₉H₁₆N₂O₃ |
| Molecular Weight | 200.24 g/mol [1] | 200.24 g/mol |
| Appearance | White to yellow solid[1] | Solid |
| Boiling Point | Not available | 394.0 ± 31.0 °C at 760 mmHg |
| Purity | Typically ≥95% - 97%[2] | ≥97% |
| Storage | Store at room temperature or 2-8°C, sealed in a dry environment. | Store at room temperature |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. Below is a representative experimental protocol based on the protection of an amino group in a pre-formed pyrrolidinone ring.
Representative Synthesis Protocol: Boc Protection of 3-Aminopyrrolidin-2-one
This protocol describes a general method for the N-protection of 3-aminopyrrolidin-2-one using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Aminopyrrolidin-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-aminopyrrolidin-2-one hydrochloride in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure this compound.
A generalized workflow for the synthesis of this compound.
Biological and Pharmaceutical Relevance
While specific biological activities of this compound are not extensively documented, the pyrrolidinone scaffold is a core component of numerous biologically active compounds. Derivatives of this compound are being explored for various therapeutic applications.
-
Anticonvulsant Activity: Some derivatives have been investigated for their potential as anticonvulsant agents.[1] The mechanism of action for such compounds often involves modulation of ion channels or neurotransmitter receptors in the central nervous system.
-
Antimicrobial and CNS Activity: Pyrrolidinone-containing compounds have been studied for their potential antimicrobial and central nervous system activities.[1]
-
Enzyme Inhibition: The carbamate functional group can act as a mimic of the peptide bond, making carbamate-containing molecules potential inhibitors of proteases and other enzymes.
-
Building Block for Drug Discovery: The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The Boc-protected amine allows for selective modification at other positions of the molecule, and subsequent deprotection reveals a primary amine that can be further functionalized.
Potential applications stemming from this compound.
Safety Information
For the R-isomer, (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (CAS 251938-49-5), the following GHS hazard information is available:
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two key functional moieties make it an ideal starting material for the creation of diverse molecular entities. While detailed biological studies on the compound itself are limited, its utility as a synthetic intermediate in the development of potentially therapeutic agents is evident. Researchers are encouraged to consult the primary literature for specific applications and further detailed characterization data as it becomes available.
References
A Technical Guide to (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate: A Key Chiral Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical overview of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, a valuable chiral building block in modern drug discovery and development. It details the compound's physicochemical properties, provides established protocols for its synthesis and characterization, and explores its application as a synthetic intermediate. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who utilize complex chiral scaffolds in the synthesis of novel therapeutic agents.
Introduction
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a bifunctional organic molecule that incorporates two critical structural motifs: the pyrrolidinone ring and the tert-butoxycarbonyl (Boc) protecting group. The pyrrolidinone core is a privileged scaffold found in a wide array of pharmacologically active compounds, including the "racetam" class of nootropics. The (S)-stereochemistry at the C3 position provides a specific three-dimensional orientation essential for enantioselective synthesis.
The Boc group is one of the most widely used amine protecting groups in organic synthesis, prized for its stability under a broad range of conditions and its clean, selective removal under mild acidic conditions. The combination of these features makes (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate a highly sought-after intermediate for constructing complex, stereochemically defined target molecules in the drug development pipeline.
Physicochemical and Structural Data
The fundamental properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate are summarized below. These data are crucial for reaction planning, purification, and analytical characterization.
Table 1: Physicochemical Properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆N₂O₃ | [1][2] |
| Molar Mass | 200.23 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 394.0 ± 31.0 °C at 760 mmHg (Predicted for R-isomer) | |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] |
| CAS Number | 92235-34-2 | [2] |
| IUPAC Name | tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
Below is a graphical representation of the molecular connectivity.
Synthesis and Characterization Protocols
The most common and efficient synthesis of the title compound involves the protection of the commercially available chiral amine, (S)-3-aminopyrrolidin-2-one, using di-tert-butyl dicarbonate (Boc₂O).
This protocol is a representative procedure based on standard methods for Boc protection of amines.
-
Reaction Setup: To a round-bottomed flask charged with a magnetic stir bar, add (S)-3-aminopyrrolidin-2-one (1.0 eq) and dissolve in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[4]
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Key Spectroscopic Data and Analytical Methods
| Technique | Protocol | Expected Results |
| ¹H NMR | Dissolve sample (5-10 mg) in deuterated chloroform (CDCl₃) or DMSO-d₆ (0.5 mL) with TMS as an internal standard. | A sharp singlet at ~1.45 ppm (9H, t-butyl group); multiplets corresponding to the pyrrolidinone ring protons; broad singlets for the two N-H protons.[5][6] |
| ¹³C NMR | Dissolve sample (20-30 mg) in CDCl₃ or DMSO-d₆ (0.5 mL). | A signal at ~80 ppm (quaternary carbon of the t-butyl group); a signal at ~28 ppm (methyl carbons of the t-butyl group); signals for the carbamate and amide carbonyls (~156 ppm and ~175 ppm, respectively); signals for the pyrrolidinone ring carbons.[5] |
| Mass Spec. (ESI-MS) | Infuse a dilute solution of the sample in methanol or acetonitrile into an electrospray ionization source. | A prominent ion peak corresponding to [M+H]⁺ at m/z 201.12. |
| Infrared (IR) | Prepare a KBr pellet or obtain the spectrum from a thin film. | Strong absorption bands around 3300 cm⁻¹ (N-H stretching), ~1700 cm⁻¹ (carbamate C=O stretching), and ~1680 cm⁻¹ (amide C=O stretching).[7] |
Role and Application in Drug Development
The primary utility of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate in drug development is as a chiral intermediate. The Boc-protected amine serves as a masked nucleophile, enabling chemists to perform modifications on other parts of a molecule or to build complexity from this core scaffold. The carbamate group is a robust and stable functional group that can withstand a variety of reaction conditions.[8][9]
The logical workflow for its use in a synthetic campaign is outlined below.
This deprotection-coupling sequence allows for the introduction of diverse side chains and functional groups onto the pyrrolidinone scaffold, facilitating the generation of libraries of compounds for structure-activity relationship (SAR) studies. The inherent stereochemistry of the starting material ensures the enantiopurity of the subsequent products, a critical requirement for modern pharmaceuticals.
Safety and Handling
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a chemical reagent that should be handled in a laboratory setting by trained personnel.
-
GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] It may also be harmful if swallowed (H302).
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a strategically important molecule for medicinal chemistry and drug development. Its defined stereochemistry, combined with the versatile and reliable Boc-protecting group, makes it an ideal starting point for the synthesis of complex pharmaceutical agents. The protocols and data presented in this guide provide a foundational resource for scientists and researchers aiming to leverage this valuable chiral building block in their synthetic endeavors.
References
- 1. chembk.com [chembk.com]
- 2. parchem.com [parchem.com]
- 3. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
CAS Number: 251938-49-5
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
(R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a chiral organic compound featuring a pyrrolidinone ring, a common scaffold in pharmaceuticals, and a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1]
| Property | Value | Source |
| CAS Number | 251938-49-5 | [2] |
| Molecular Formula | C₉H₁₆N₂O₃ | [2] |
| Molecular Weight | 200.23 g/mol | |
| IUPAC Name | tert-butyl (3R)-2-oxo-3-pyrrolidinylcarbamate | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Boiling Point | 394.0 ± 31.0 °C at 760 mmHg | [2] |
| Storage Temperature | Room temperature | [2] |
Spectroscopic Data
Expected ¹H NMR Spectral Features:
-
tert-butyl group (-C(CH₃)₃): A characteristic sharp singlet integrating to nine protons, typically found in the upfield region around δ 1.4-1.5 ppm.[3]
-
Pyrrolidinone ring protons (-CH₂CH₂- and -CH-): A series of multiplets in the region of δ 1.8-3.5 ppm.
-
N-H protons (-NH-): A broad singlet that can appear over a wide chemical shift range, dependent on solvent and concentration.[4]
Expected ¹³C NMR Spectral Features:
-
tert-butyl group (-C(CH₃)₃): Two distinct signals are observed: one for the quaternary carbon around δ 80-82 ppm and another for the methyl carbons around δ 28 ppm.[4]
-
Carbonyl carbon (-C=O): A signal in the downfield region, typically between δ 170-180 ppm for the lactam and around δ 155-165 ppm for the carbamate.[4]
-
Pyrrolidinone ring carbons: Signals corresponding to the methylene and methine carbons of the ring.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity analysis. A typical system would involve a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid. Detection would typically be by UV absorbance at a low wavelength (e.g., 210 nm) or by mass spectrometry.[5]
Synthesis and Experimental Protocols
The synthesis of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate typically involves the Boc-protection of the amine group of (R)-3-aminopyrrolidin-2-one. Several general methods for the synthesis of tert-butyl carbamates can be adapted for this specific molecule.
General Experimental Protocol: Boc Protection of an Amine
This protocol outlines a general procedure for the protection of an amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(R)-3-aminopyrrolidin-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, water)
Procedure:
-
Dissolve (R)-3-aminopyrrolidin-2-one hydrochloride in a suitable solvent.
-
Add the base to neutralize the hydrochloride and to act as an acid scavenger.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate.
Caption: General workflow for the synthesis of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate.
Applications in Drug Development: A Key Linker in PROTACs
A significant application of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[5] The linker is a critical component that connects the target-binding moiety to the E3 ligase ligand, and its structure influences the efficacy and selectivity of the PROTAC.[5]
The pyrrolidinone scaffold of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate can provide a degree of rigidity and a defined spatial orientation to the PROTAC linker, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC Mechanism of Action:
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
While specific PROTACs utilizing (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate are often proprietary and detailed in patent literature, the general workflow for their synthesis involves the sequential coupling of the target-binding ligand and the E3 ligase ligand to the deprotected linker.
General Experimental Workflow for PROTAC Synthesis:
Caption: A logical workflow for the synthesis of a PROTAC using the title compound as a linker.
Safety Information
It is important to handle (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate with appropriate safety precautions in a laboratory setting. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
(R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a valuable and versatile building block in the field of drug discovery. Its chiral nature and the presence of the pyrrolidinone scaffold make it an attractive component for the synthesis of complex and biologically active molecules. Its application as a linker in the rapidly evolving field of PROTACs highlights its importance in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and professionals working with this compound, from its basic properties to its role in cutting-edge drug development strategies.
References
- 1. ijcr.info [ijcr.info]
- 2. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Guide: Molecular Weight of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, a compound of interest in pharmaceutical research and development. This document outlines the foundational data and methodologies for the determination of its molecular weight, presented in a clear and accessible format for scientific professionals.
Quantitative Data Summary
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₁₆N₂O₃[1]. The calculation of its molecular weight is based on the standard atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Nitrogen | N | 2 | 14.007[2][3][4] | 28.014 |
| Oxygen | O | 3 | 15.999[5][6][7] | 47.997 |
| Total | 200.238 |
The calculated molecular weight is approximately 200.24 g/mol . This value is consistent with the molecular weight of 200.23 g/mol listed in the PubChem database for tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, which is an alternative name for the same chemical structure[1].
Experimental Protocols: Calculation Methodology
The molecular weight of this compound was determined through a standard calculation based on its molecular formula and the atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
Procedure:
-
Determination of the Molecular Formula: The molecular formula was identified as C₉H₁₆N₂O₃ from established chemical databases[1].
-
Identification of Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
-
Summation of Atomic Weights: The number of atoms for each element was multiplied by its standard atomic weight. The standard atomic weights used are approximately:
-
Calculation of Total Molecular Weight: The sum of the total weights for each element provides the molecular weight of the compound.
-
(9 * 12.011) + (16 * 1.008) + (2 * 14.007) + (3 * 15.999) = 200.238 g/mol .
-
Visualizations
The following diagrams illustrate the logical relationship for the calculation of the molecular weight and the workflow of the determination process.
Caption: Molecular weight calculation from elemental composition.
Caption: Workflow for determining molecular weight.
References
- 1. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 5. princeton.edu [princeton.edu]
- 6. Oxygen - Wikipedia [en.wikipedia.org]
- 7. Oxygen, atomic [webbook.nist.gov]
- 8. byjus.com [byjus.com]
- 9. Atomic/Molar mass [westfield.ma.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 12. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 14. quora.com [quora.com]
- 15. Hydrogen - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
The Pivotal Role of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate in the Development of Novel Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the scientific importance of tert-butyl (2-oxopyrrolidin-3-yl)carbamate. While not possessing a direct therapeutic mechanism of action itself, this compound serves as a critical chiral building block in the synthesis of innovative therapeutics, particularly potent and selective Tyrosine Kinase 2 (TYK2) inhibitors and novel anticonvulsant agents. This document will elucidate the mechanism of action of the downstream therapeutic molecules, present quantitative data for these compounds, detail relevant experimental protocols, and provide visualizations of key biological pathways and experimental workflows.
Introduction: A Versatile Synthetic Intermediate
This compound is a heterocyclic compound featuring a pyrrolidinone core, a carbamate protecting group, and a chiral center. Its significance in medicinal chemistry lies in its utility as a versatile starting material for the construction of more complex, biologically active molecules. The presence of the protected amine and the ketone functionality within the pyrrolidinone ring allows for a variety of chemical transformations, making it an ideal scaffold for the synthesis of targeted therapies.
Application in the Synthesis of TYK2 Inhibitors
A primary application of this compound is in the synthesis of a new class of immunomodulatory agents known as TYK2 inhibitors. TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a crucial role in the signaling pathways of several key cytokines implicated in autoimmune and inflammatory diseases, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.
TYK2 Signaling Pathway and Mechanism of Inhibition
The TYK2 signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor subunits and the subsequent trans-phosphorylation and activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2). Activated TYK2 then phosphorylates the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by TYK2, dimerize, translocate to the nucleus, and regulate the transcription of target inflammatory genes.
Novel TYK2 inhibitors synthesized from precursors like this compound, such as Deucravacitinib (BMS-986165) and NDI-034858, employ a highly selective, allosteric mechanism of action. They bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain. This binding stabilizes the autoinhibitory conformation of TYK2, preventing its activation and subsequent downstream signaling, without affecting other JAK family members. This selectivity is a significant advantage, as it may reduce the side effects associated with broader JAK inhibition.
Quantitative Data for TYK2 Inhibitors
The following table summarizes the inhibitory activity of TYK2 inhibitors that utilize scaffolds derivable from this compound.
| Compound | Target | Assay Type | IC50 / Kd | Selectivity | Reference |
| Deucravacitinib (BMS-986165) | TYK2 (JH2) | Biochemical Binding | 1.0 nM | >1000-fold vs JAK1/2/3 (JH1) | [1] |
| TYK2-mediated pSTAT (IL-12) | Human Whole Blood | 11 nM | ~56-120-fold vs JAK1/3 & JAK2/2 | [1] | |
| NDI-034858 | TYK2 (JH2) | Biochemical Binding | <200 pM (Kd) | - | [2] |
| TYK2-mediated pSTAT4 (IL-12) | Human PBMCs | <0.1 µM (IC50) | High | [2] | |
| TYK2-mediated CXCL10 | Human Whole Blood | 0.49 nM (IC50) | High | [3] |
Experimental Protocols
The synthesis of complex TYK2 inhibitors like Deucravacitinib is a multi-step process. While specific patents detail various routes, a generalized workflow starting from a chiral pyrrolidinone intermediate is outlined below.
Objective: To determine the IC50 value of a test compound on TYK2-mediated signaling in a physiologically relevant matrix.
Materials:
-
Freshly collected human whole blood from healthy donors.
-
Test compound (e.g., Deucravacitinib) dissolved in DMSO.
-
Recombinant human IL-12 and IL-18.
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kit for human interferon-gamma (IFN-γ).
-
96-well cell culture plates.
-
CO2 incubator.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add fresh human whole blood to each well.
-
Incubate for a specified pre-incubation period (e.g., 1 hour) at 37°C.
-
Stimulate the blood with a combination of IL-12 (e.g., 1 ng/mL) and IL-18 (e.g., 10 ng/mL) to induce IFN-γ production.
-
Incubate overnight at 37°C in a CO2 incubator.[1]
-
Centrifuge the plates to separate the plasma.
-
Collect the plasma supernatant and measure the IFN-γ concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-γ concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Application in the Synthesis of Anticonvulsant Agents
The pyrrolidinone scaffold is also present in several compounds with anticonvulsant activity. Derivatives of this compound can be synthesized and evaluated for their efficacy in preclinical models of epilepsy.
Mechanism of Action of Pyrrolidinone-based Anticonvulsants
The precise mechanism of action for many novel anticonvulsants is often multifaceted and not fully elucidated. However, potential mechanisms for pyrrolidinone derivatives include:
-
Modulation of Voltage-Gated Sodium Channels: Some compounds may interact with voltage-sensitive sodium channels, stabilizing their inactive state and thereby reducing neuronal hyperexcitability.
-
Enhancement of GABAergic Neurotransmission: Derivatives may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.
-
Interaction with other CNS targets: Other potential targets include voltage-gated calcium channels and NMDA receptors.
Quantitative Data for Anticonvulsant Derivatives
The following table presents data for anticonvulsant compounds with structural similarities to derivatives of this compound, evaluated in standard preclinical models.
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | 6 Hz (32 mA) ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |
| Compound 14 | 49.6 | 67.4 | 31.3 | > 300 | > 6.0 (MES) | [4] |
| Compound 3q | 31.64 | 75.41 | 38.15 | > 300 | > 9.5 (MES) | [5] |
| Compound 39 | 16.7 (mice) | - | - | 110.7 (mice) | 6.6 | [6] |
Experimental Protocols
A typical workflow for the initial screening of potential anticonvulsant compounds involves a battery of in vivo tests in rodents.
Objective: To identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g).
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Electrode solution (e.g., 0.9% saline).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice.
-
At the time of peak effect (typically 30-60 minutes post-injection), apply a drop of electrode solution to the eyes of each mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[7]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
Objective: To identify compounds that raise the seizure threshold, indicative of potential efficacy against absence and myoclonic seizures.
Materials:
-
Male CF-1 mice (18-25 g).
-
Pentylenetetrazole (PTZ) solution (e.g., in 0.9% saline).
-
Test compound formulated in a suitable vehicle.
-
Observation chambers.
Procedure:
-
Administer the test compound i.p. at various doses to different groups of mice.
-
At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.[4]
-
Place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting at least 5 seconds).[4]
-
The absence of clonic seizures during the observation period is considered protection.
-
Calculate the ED50 using probit analysis.
Conclusion
This compound is a key synthetic intermediate whose true value is realized in the potent and selective therapeutic agents derived from it. Its chiral pyrrolidinone scaffold is instrumental in the development of next-generation allosteric TYK2 inhibitors for the treatment of autoimmune diseases and in the exploration of novel anticonvulsant candidates. The mechanisms of action, quantitative biological data, and detailed experimental protocols provided in this guide underscore the significant contribution of this compound to modern drug discovery and development. Further exploration of derivatives from this versatile building block holds considerable promise for addressing unmet medical needs in immunology and neurology.
References
- 1. WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Chiral Pool Synthesis from tert-Butyl (2-oxopyrrolidin-3-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the utilization of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate as a versatile chiral building block in the synthesis of complex, high-value molecules. This readily available starting material, possessing a strategic combination of a lactam, a protected amine, and a defined stereocenter, offers an efficient entry point into a diverse range of chiral pyrrolidine derivatives with significant therapeutic potential. This document details key synthetic transformations, provides explicit experimental protocols, and summarizes quantitative data to facilitate the application of this chiral synthon in research and drug development.
Core Synthetic Strategies and Applications
This compound serves as a foundational scaffold for the stereoselective synthesis of a variety of biologically active compounds. Its inherent chirality is leveraged to produce enantiomerically pure targets, a critical aspect in modern drug design. The primary applications of this chiral building block are centered around the synthesis of enzyme inhibitors, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as other bioactive molecules targeting various physiological pathways.
The key synthetic transformations involving this starting material include:
-
Diastereoselective Reduction of the Lactam Carbonyl: This transformation provides access to chiral 3-aminopyrrolidines, a prevalent motif in many pharmaceutical agents.
-
N-Alkylation and N-Arylation: Functionalization of the lactam nitrogen allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
-
Condensation Reactions: The reactivity of the lactam and the protected amine can be harnessed in various condensation reactions to construct more complex heterocyclic systems.
A significant application of derivatives synthesized from this compound is the inhibition of DPP-4. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Key Experiments and Quantitative Data
The following table summarizes quantitative data from key synthetic transformations starting from or utilizing derivatives of this compound.
| Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| N-Alkylation | tert-Butyl (3S)-(2-oxopyrrolidin-3-yl)carbamate | 1-(chloromethyl)-4-fluorobenzene, K₂CO₃, DMF, 80 °C | tert-Butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate | 85 | - | >99 | [1] |
| Boc-Deprotection | tert-Butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate | Trifluoroacetic acid, Dichloromethane, 0 °C to rt | (3S)-3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one | 92 | - | >99 | [1] |
| Amide Coupling | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Dicyclohexylcarbodiimide, Ammonium bicarbonate, Dichloromethane | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Not specified | - | - | [2] |
| Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride, THF, 0 °C to rt | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Not specified | - | - | [2] |
| Nucleophilic Substitution | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 3-amino-1-adamantanol, K₂CO₃, KI, 2-butanone, reflux | Vildagliptin | Not specified | - | >99.99 | [3] |
Experimental Protocols
Protocol 1: N-Alkylation of tert-Butyl (3S)-(2-oxopyrrolidin-3-yl)carbamate
This protocol describes the synthesis of tert-Butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate.
Materials:
-
tert-Butyl (3S)-(2-oxopyrrolidin-3-yl)carbamate
-
1-(chloromethyl)-4-fluorobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of tert-butyl (3S)-(2-oxopyrrolidin-3-yl)carbamate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-(chloromethyl)-4-fluorobenzene (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Boc-Deprotection to Yield the Free Amine
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group.
Materials:
-
tert-Butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free amine.
Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate for Vildagliptin)
This multi-step protocol outlines the synthesis of a key intermediate for Vildagliptin, starting from L-proline, a precursor to the title compound.
Step 3a: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [2]
-
To a suspension of L-proline (1.0 eq) in THF, add chloroacetyl chloride (1.5 eq) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature, dilute with water, and stir for 20 minutes.
-
Add saturated brine and ethyl acetate, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the product.
Step 3b: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [2]
-
To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane, add a solution of dicyclohexylcarbodiimide (1.0 eq) in dichloromethane at 10-15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (10.0 eq) and stir for another hour.
-
Filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate to obtain the amide.
Step 3c: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [2]
-
To a suspension of the amide from the previous step (1.0 eq) in THF, add trifluoroacetic anhydride (1.5 eq) at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (7.5 eq) portion-wise at 5-10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum.
-
Purify the residue to obtain the target nitrile.
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Workflow: Synthesis of a Chiral Pyrrolidine Derivative
Caption: General workflow for the synthesis of chiral 3-aminopyrrolidin-2-one derivatives.
This guide highlights the significant potential of this compound as a chiral starting material. The provided protocols and data serve as a foundation for researchers to explore and expand upon the synthetic utility of this valuable building block in the pursuit of novel therapeutics.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
In-Depth Technical Guide: Solubility Profile of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for tert-Butyl (2-oxopyrrolidin-3-yl)carbamate. Due to the limited publicly available quantitative data for this specific compound, this guide also includes a general, robust experimental protocol for determining the solubility of solid organic compounds, which is directly applicable to the title compound.
Core Compound Information
-
IUPAC Name: tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate
-
CAS Number: 99780-97-9
-
Molecular Formula: C₉H₁₆N₂O₃[1]
-
Molecular Weight: 200.23 g/mol [1]
Physicochemical Properties
While specific experimental solubility data is scarce, the following table summarizes key physicochemical properties that influence the solubility of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₃ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Exact Mass | 200.11609238 Da | [1] |
| Predicted Density | 1.13±0.1 g/cm³ | ChemBK |
Solubility Profile
Currently, there is a lack of specific, quantitative solubility data for this compound in the public domain. However, available information indicates that the compound is generally soluble in various organic solvents.[1]
Based on the structure, which contains both polar (carbamate, lactam) and non-polar (tert-butyl) groups, it can be inferred that the compound will exhibit solubility in a range of organic solvents. The presence of hydrogen bond donors and acceptors suggests potential solubility in protic solvents.[1]
A general qualitative solubility assessment would suggest the following (to be confirmed by experimentation):
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, DMSO, THF
-
Moderate Solubility: Methanol, Ethanol, Isopropanol
-
Low to Insoluble: Water, Hexane, Petroleum Ether
Experimental Protocol for Solubility Determination
The following is a standard experimental procedure for determining the solubility of a solid organic compound like this compound. This method is based on the shake-flask technique, a widely accepted method for solubility measurement.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, dichloromethane, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or another suitable quantitative analytical technique.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Record the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of a solid organic compound.
References
The Pivotal Role of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate in the Development of Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the biological significance of derivatives originating from the core chemical scaffold, tert-butyl (2-oxopyrrolidin-3-yl)carbamate. While direct structure-activity relationship (SAR) studies on a systematic series of simple derivatives of this compound are not extensively available in the public domain, its crucial role as a key intermediate in the synthesis of potent and selective Janus Kinase (JAK) inhibitors is well-documented. This guide will delve into the biological activities of these downstream compounds, provide detailed experimental methodologies for their evaluation, and visualize the relevant biological pathways and experimental workflows.
The Synthetic Utility of this compound
This compound serves as a valuable chiral building block in medicinal chemistry. Its pyrrolidinone core and the protected amine functionality make it an ideal starting material for the construction of more complex heterocyclic systems. Notably, it is a key precursor in the synthesis of pyrrolo[1,2-b]pyridazine-3-carboxamides, a class of compounds that have demonstrated significant inhibitory activity against Janus kinases, particularly JAK3.[1]
Biological Activity of Downstream Derivatives: Focus on JAK Inhibition
The primary biological activity associated with compounds derived from this compound is the inhibition of Janus kinases. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway, which transduces cytokine-mediated signals from cell membrane receptors to the nucleus.[2] This pathway is integral to immunity, cell proliferation, and cell death.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.[2]
Derivatives synthesized from the core scaffold have shown potent and selective inhibition of JAK3.[1][3] JAK3 plays a specific role in the development and function of immune cells.[4] Therefore, selective JAK3 inhibitors are promising therapeutic agents for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis, as well as for preventing organ transplant rejection.[5][6]
Quantitative Data on Pyrrolo[1,2-b]pyridazine Derivatives
The following table summarizes the reported inhibitory activities of representative pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives, which are synthesized using this compound as a key starting material. It is important to note that these are not direct derivatives but rather more complex molecules synthesized from the core scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (IFNγ Inhibition in WBA, IC50 nM) | Reference |
| 4g | JAK3 | 3.1 | 180 | [1] |
| TYK2 | 41 | - | [1] | |
| JAK1 | 130 | - | [1] | |
| JAK2 | >1000 | - | [1] | |
| 4h | JAK3 | 2.5 | 220 | [1] |
| TYK2 | 38 | - | [1] | |
| JAK1 | 130 | - | [1] | |
| JAK2 | >1000 | - | [1] | |
| 4i | JAK3 | 1.9 | 160 | [1] |
| TYK2 | 30 | - | [1] | |
| JAK1 | 98 | - | [1] | |
| JAK2 | >1000 | - | [1] | |
| 4j | JAK3 | 1.8 | 150 | [1] |
| TYK2 | 25 | - | [1] | |
| JAK1 | 75 | - | [1] | |
| JAK2 | >1000 | - | [1] | |
| 5g | JAK3 | 1.1 | 50 | [1] |
| TYK2 | 1.6 | - | [1] | |
| JAK1 | 25 | - | [1] | |
| JAK2 | 130 | - | [1] |
WBA: Whole Blood Assay
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of JAK inhibitors and to assess the general cytotoxicity of new chemical entities.
In Vitro JAK3 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The inhibition of the kinase by a test compound results in a decrease in ADP formation.
Materials:
-
Purified recombinant human JAK3 enzyme.
-
Kinase substrate (e.g., Poly (Glu4,Tyr1)).
-
ATP.
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[7]
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in Assay Buffer.
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for JAK3.
-
Prepare serial dilutions of the test compounds in DMSO and then dilute to a 4X final concentration in Assay Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X test compound dilution or vehicle control (DMSO in Assay Buffer) to the assay wells.
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]
-
Add 10 µL of Kinase Detection Reagent to each well.[7]
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay for Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Human cancer cell lines (e.g., HCT116, HL60).[10]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells in the 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control.
-
Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway and the experimental workflows for the key assays described above.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Finding new scaffolds of JAK3 inhibitors in public database: 3D-QSAR models & shape-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The protocol details the widely employed method of N-Boc protection of 3-aminopyrrolidin-2-one hydrochloride using di-tert-butyl dicarbonate (Boc₂O).
Introduction
This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various reaction conditions and its facile removal under mild acidic conditions. This protocol outlines a standard procedure for the synthesis, purification, and characterization of the title compound.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 3-aminopyrrolidin-2-one on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base, such as triethylamine, is used to neutralize the hydrochloride salt of the starting material and to scavenge the acidic byproducts of the reaction.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from standard procedures for the N-Boc protection of amines.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount | Moles (mmol) |
| 3-Aminopyrrolidin-2-one hydrochloride | C₄H₉ClN₂O | 136.58 | - | 1.37 g | 10.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | - | 2.40 g | 11.0 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 2.8 mL | 20.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 1 M | As needed | - |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Saturated | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrrolidin-2-one hydrochloride (1.37 g, 10.0 mmol).
-
Dissolution and Basification: Add dichloromethane (50 mL) to the flask, followed by the dropwise addition of triethylamine (2.8 mL, 20.0 mmol) at room temperature. Stir the suspension for 15-20 minutes to ensure the free amine is generated.
-
Addition of Boc Anhydride: To the stirred suspension, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: White to off-white solid
-
Molecular Formula: C₉H₁₆N₂O₃
-
Molecular Weight: 200.23 g/mol
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical relationships in the synthesis and the experimental workflow.
Caption: Signaling pathway of the Boc protection reaction.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a solid that can sublime; handle with care.
-
Triethylamine is a volatile and flammable liquid with a strong odor.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
Application Notes and Protocols for the Synthesis of Tyk2 Inhibitors Utilizing tert-Butyl (2-oxopyrrolidin-3-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of Tyk2 inhibitors derived from tert-butyl (2-oxopyrrolidin-3-yl)carbamate. This document details the significance of Tyk2 as a therapeutic target, outlines the synthesis of macrocyclic inhibitors using a functionalized pyrrolidinone building block, and presents available quantitative data for a potent and selective inhibitor.
Introduction to Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in mediating the signaling of key cytokines involved in the immune and inflammatory responses, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). The signaling cascade initiated by these cytokines through Tyk2 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn regulate the transcription of genes involved in inflammation and immunity. Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.
The Role of this compound in Tyk2 Inhibitor Synthesis
The pyrrolidinone scaffold is a valuable structural motif in medicinal chemistry. Specifically, derivatives of this compound serve as key building blocks in the synthesis of complex macrocyclic compounds designed to inhibit Tyk2. The carbamate group provides a convenient handle for further chemical modifications, while the cyclic core helps to constrain the conformation of the final inhibitor, potentially leading to higher potency and selectivity.
A significant advancement in this area involves the use of a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, to generate novel macrocyclic Tyk2 inhibitors. This approach has led to the identification of potent and selective compounds, highlighting the utility of this synthetic strategy.
Tyk2 Signaling Pathway
The diagram below illustrates the central role of Tyk2 in mediating cytokine signaling that contributes to inflammatory responses.
Experimental Protocols
The following section outlines the general synthetic strategy for preparing macrocyclic Tyk2 inhibitors from a functionalized 2-pyrrolidinone derivative, as described in the literature.[1]
Synthesis of Functionalized 2-Pyrrolidinone Building Block
The key intermediate, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, is synthesized from readily available starting materials. The detailed experimental protocol for this multi-step synthesis is outlined in the research paper by Sasaki et al. (2020) in Bioorganic & Medicinal Chemistry Letters.[1] Due to copyright restrictions, the full detailed protocol cannot be reproduced here. Researchers are advised to consult the original publication for specific reaction conditions, reagent quantities, and purification methods.
General Procedure for Macrocyclization and Synthesis of Tyk2 Inhibitor 26
The functionalized 2-pyrrolidinone serves as a scaffold for the construction of the macrocyclic structure. The synthesis of the potent and selective macrocyclic Tyk2 inhibitor, compound 26 , involves a series of organic reactions to build the macrocycle and introduce necessary functional groups for potent inhibitory activity. The general workflow is depicted below.
For the specific, step-by-step experimental procedures, including reaction temperatures, times, solvents, catalysts, and purification techniques for the synthesis of compound 26 , it is essential to refer to the primary literature.[1]
Quantitative Data
The development of macrocyclic Tyk2 inhibitors from the functionalized 2-pyrrolidinone building block has yielded a potent and selective compound. The inhibitory activity of compound 26 against Tyk2 and its selectivity over other JAK family kinases are summarized in the table below.[1]
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| 26 | Tyk2 | X.X | >XX-fold | >XX-fold | >XX-fold |
(Note: The exact IC50 value and selectivity folds for compound 26 are proprietary to the cited research paper and are not publicly available in the abstract. This table serves as a template for presenting such data once obtained from the full publication.)
Conclusion
The use of this compound derivatives, specifically the highly functionalized tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, represents a promising strategy for the synthesis of novel, potent, and selective macrocyclic Tyk2 inhibitors. These compounds hold potential for the development of new therapeutics for a range of autoimmune and inflammatory diseases. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development. For detailed experimental procedures, it is imperative to consult the original scientific literature.
References
Application Notes and Protocols for Coupling Reactions with tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the versatile coupling reactions of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate. This key synthetic intermediate is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics, including kinase inhibitors.
Introduction
This compound is a bifunctional molecule featuring a reactive secondary amine within a lactam ring, which is protected by a tert-butoxycarbonyl (Boc) group. This structure allows for selective coupling reactions at the nitrogen of the pyrrolidinone ring, followed by deprotection of the Boc group to reveal a primary amine for further functionalization. Its utility has been demonstrated in the synthesis of complex molecules, including potent and selective Tyk2 kinase inhibitors. Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.
This document outlines standard amide coupling protocols and provides a compilation of quantitative data from a representative synthetic example. Additionally, it visualizes the relevant Tyk2-mediated JAK/STAT signaling pathway to provide a biological context for the application of compounds derived from this versatile building block.
Signaling Pathway of Tyk2 Inhibitors
Compounds synthesized using this compound can be developed as inhibitors of Tyk2, a key component of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs, including Tyk2. Activated Tyk2 then phosphorylates and activates Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus to regulate gene expression involved in inflammatory and immune responses.[1][2] Inhibition of Tyk2 can effectively block this cascade, making it a promising therapeutic strategy for various immune-mediated diseases.[3]
Caption: Tyk2-mediated JAK/STAT signaling pathway.
Experimental Protocols
The following protocols describe the Boc-deprotection of this compound and a subsequent amide coupling reaction.
Protocol 1: Boc-Deprotection of this compound
This procedure outlines the removal of the Boc protecting group to yield the free amine, which is a prerequisite for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add TFA (10-20 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, it is advisable to co-evaporate with a solvent like toluene.
-
The resulting residue, 3-aminopyrrolidin-2-one as a TFA salt, can be used in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
This protocol details the coupling of the deprotected 3-aminopyrrolidin-2-one with a carboxylic acid using HATU as the coupling agent.
Materials:
-
3-aminopyrrolidin-2-one TFA salt (from Protocol 1)
-
Carboxylic acid (e.g., 2-chloronicotinic acid) (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 3-aminopyrrolidin-2-one TFA salt (1.2 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Add additional DIPEA (1.0-3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by LC-MS and NMR.
Experimental Workflow
The general workflow for the synthesis of N-substituted 2-oxopyrrolidine derivatives from this compound involves a two-step process: Boc-deprotection followed by amide coupling.
Caption: General experimental workflow.
Quantitative Data
The following table summarizes the reaction conditions and yield for a representative amide coupling reaction of a Boc-protected amine with a carboxylic acid using EDCI/HOBt as coupling reagents. While not the exact starting material, this provides a strong reference for expected outcomes.
| Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI (1.5 eq), HOBt (1.5 eq) | DIPEA (1.5 eq) | Not specified | Not specified | 74 | [4] |
| Dodecanoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI (1.5 eq), HOBt (1.5 eq) | DIPEA (1.5 eq) | Not specified | Not specified | 73.8 | [4] |
| 4-(1H-indol-2-yl)butanoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI (1.5 eq), HOBt (1.5 eq) | DIPEA (1.5 eq) | Not specified | Not specified | 75.7 | [4] |
| 2-Iodobenzoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI (1.5 eq), HOBt (1.5 eq) | DIPEA (1.5 eq) | Not specified | Not specified | 67.9 | [4] |
Note: The yields are reported after purification by column chromatography. Reaction conditions may require optimization for different substrates.
Conclusion
The coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse range of N-acyl-3-amino-2-oxopyrrolidine derivatives. These compounds are valuable intermediates in drug discovery, particularly in the development of kinase inhibitors targeting pathways such as the Tyk2-mediated JAK/STAT signaling cascade. The protocols and data presented herein serve as a comprehensive guide for researchers in the pharmaceutical and chemical sciences.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diastereoselective Synthesis of Spirocyclic Pyrrolidine-Oxindoles via [3+2] Cycloaddition
Introduction
Spirocyclic pyrrolidines, particularly spiro-pyrrolidinyl-oxindoles, are privileged heterocyclic scaffolds frequently found in natural products and pharmacologically active compounds.[1][2] The rigid three-dimensional structure imparted by the spirocyclic core allows for precise orientation of functional groups, making these motifs highly valuable in drug discovery for interacting with biological targets.[1] The oxindole subunit, in particular, is known to interact with various biological targets via hydrogen bonding.[2] A powerful and widely used method for constructing these complex architectures is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[3][4][5] This approach enables the stereocontrolled formation of the pyrrolidine ring with up to four new stereocenters in a single, atom-economical step.[6]
This document outlines a general protocol for the synthesis of spiro-pyrrolidinyl-oxindoles, a key class of spirocyclic pyrrolidines. The strategy involves the in situ generation of a non-stabilized azomethine ylide from an amino-lactam precursor, such as tert-butyl (2-oxopyrrolidin-3-yl)carbamate, or more commonly, from the condensation of an α-amino acid (e.g., sarcosine) and an aldehyde or ketone (e.g., isatin).[7] The resulting ylide is trapped by an electron-deficient alkene, such as a chalcone or a methyleneindolinone, to yield the desired spirocyclic product with high diastereoselectivity.
General Reaction Scheme
The core transformation is a one-pot, multi-component [3+2] cycloaddition. The azomethine ylide is typically generated thermally from the decarboxylative condensation of an α-amino acid and a carbonyl compound. This reactive intermediate then adds across an activated alkene dipolarophile to construct the spiro-pyrrolidine ring system.
References
- 1. Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium | MDPI [mdpi.com]
- 2. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Tert-Butyl (2-oxopyrrolidin-3-yl)carbamate in Anticonvulsant Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone scaffold is a cornerstone in the development of novel anticonvulsant agents, exemplified by the clinical success of levetiracetam. This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of new anticonvulsant drugs based on this privileged structure. The focus is on utilizing tert-butyl (2-oxopyrrolidin-3-yl)carbamate as a key building block for creating a diverse library of potential anticonvulsant candidates. While specific anticonvulsant activity data for this compound itself is not extensively reported in publicly available literature, the data presented herein for its derivatives underscore the therapeutic potential of this chemical class.
Application Notes
The design of novel anticonvulsants often involves the synthesis and screening of a library of compounds derived from a common scaffold. This compound serves as an excellent starting material for generating derivatives with modifications at the 3-position, which has been shown to be critical for anticonvulsant activity. The tert-butoxycarbonyl (Boc) protecting group can be readily removed to allow for the introduction of various substituents, enabling a thorough exploration of the structure-activity relationship (SAR).
Mechanism of Action of Pyrrolidinone-Based Anticonvulsants
The primary mechanism of action for many pyrrolidinone-based anticonvulsants, including the widely prescribed drug levetiracetam, is the binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release.[1][2] The binding of pyrrolidinone derivatives to SV2A is thought to modulate its function, leading to a reduction in neuronal hyperexcitability and seizure propagation.[1][3] The downstream effects of this interaction are complex but are thought to involve a decrease in the release of excitatory neurotransmitters like glutamate.[2]
Quantitative Data Summary
The following tables summarize the in vivo anticonvulsant activity and neurotoxicity of various pyrrolidinone derivatives from preclinical studies. This data is intended to provide a comparative reference for newly synthesized compounds based on the this compound scaffold.
Table 1: Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-dione Derivatives in Mice
| Compound ID | Substitution at Position 3 | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | 6 Hz ED₅₀ (mg/kg, i.p.) | Reference |
| Compound A | 3-(3-Methylthiophen-2-yl) | 62.14 | > 100 | 75.59 | [4] |
| Compound B | 3-((4-Chlorophenyl)amino) | Not Reported | Not Reported | Not Reported | [3] |
| Compound C | 3-(Benzylamino) | Active | Not Reported | Active | [3] |
| Compound D | 3-(Phenylamino) | Active | Not Reported | Active | [3] |
ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. MES: Maximal Electroshock Seizure Test. scPTZ: Subcutaneous Pentylenetetrazole Seizure Test. 6 Hz: 6 Hertz Seizure Test. i.p.: Intraperitoneal administration.
Table 2: Neurotoxicity of Pyrrolidinone Derivatives in Mice
| Compound ID | Substitution at Position 3 | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound A | 3-(3-Methylthiophen-2-yl) | > 300 | > 4.8 (MES), > 3.9 (6 Hz) | [4] |
| Compound B | 3-((4-Chlorophenyl)amino) | Low in vivo neurotoxicity | Favorable | [3] |
| Compound C | 3-(Benzylamino) | Low in vivo neurotoxicity | Favorable | [3] |
| Compound D | 3-(Phenylamino) | Low in vivo neurotoxicity | Favorable | [3] |
TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals. PI: Protective Index, a measure of the margin of safety.
Experimental Protocols
Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of derivatives from a suitable precursor.
Materials:
-
Precursor amine (e.g., 3-aminopyrrolidin-2-one)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Sodium bicarbonate)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the starting amine in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vivo Anticonvulsant Screening
This test is a model for generalized tonic-clonic seizures.[1][2]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution (0.9%)
-
Male albino mice (20-25 g)
-
Test compound and vehicle
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice.
-
At the time of peak effect of the drug, apply a drop of saline to the cornea of each mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[2]
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Calculate the percentage of protected mice for each dose group and determine the ED₅₀ value using probit analysis.
This test is a model for myoclonic and absence seizures.[1][5]
Materials:
-
Pentylenetetrazole (PTZ) solution
-
Syringes and needles
-
Male albino mice (20-25 g)
-
Test compound and vehicle
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle i.p. to groups of mice.
-
At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[5]
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).[5]
-
The absence of clonic seizures is considered protection.
-
Calculate the percentage of protected mice for each dose group and determine the ED₅₀ value.
Neurotoxicity Screening
This test assesses motor coordination and potential neurological deficits induced by the test compound.[6][7]
Materials:
-
Rotarod apparatus
-
Male albino mice (20-25 g)
-
Test compound and vehicle
Procedure:
-
Train the mice to stay on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds) for a set period (e.g., 1-2 minutes) for at least two consecutive trials.[6]
-
On the test day, administer the test compound or vehicle i.p. to groups of trained mice.
-
At the time of peak effect, place each mouse on the rotating rod.
-
Record the time each mouse remains on the rod (latency to fall).[7] A fall or passive rotation with the rod for one revolution is considered a failure.
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates neurotoxicity.
-
Determine the TD₅₀ value, the dose at which 50% of the mice fail the test.
Visualizations
References
- 1. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Levetiracetam Affects Differentially Presynaptic Proteins in Rat Cerebral Cortex [frontiersin.org]
- 3. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Levetiracetam-preferentially-acts-at-neuronal-synapses-that-only-express-SV2A [aesnet.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis with (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its rigid pyrrolidinone core, coupled with the stereocentrically defined amine protected by a tert-butoxycarbonyl (Boc) group, makes it an ideal starting material for the stereoselective synthesis of a variety of complex structures. The inherent chirality at the C3 position can be effectively utilized to direct the formation of new stereocenters in subsequent chemical transformations, enabling the asymmetric synthesis of highly functionalized pyrrolidine derivatives.
This document provides detailed application notes and experimental protocols for the use of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate in asymmetric synthesis, with a focus on its application as a chiral scaffold. The protocols are designed to be a practical guide for researchers in drug discovery and development, providing clear, step-by-step instructions and expected outcomes.
Key Applications
The primary application of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate lies in its use as a chiral precursor for the synthesis of substituted pyrrolidines, which are core motifs in numerous pharmaceuticals. The strategic functionalization of this molecule allows for the introduction of diverse substituents with a high degree of stereocontrol.
1. Synthesis of Chiral N-(aminocycloalkylene)amino Acid Derivatives:
One of the key applications is in the synthesis of novel amino acid derivatives where the pyrrolidine ring is incorporated into the final structure. This is exemplified by the nucleophilic substitution reaction of the corresponding deprotected aminopyrrolidine with chiral electrophiles. These derivatives serve as crucial intermediates for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications.
2. Diastereoselective Enolate Alkylation:
The lactam carbonyl of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate can be deprotonated to form a chiral enolate. This enolate can then undergo diastereoselective alkylation, where the existing stereocenter at C3 directs the approach of the electrophile, leading to the formation of 3,3-disubstituted pyrrolidinones with high stereoselectivity. These products are valuable intermediates for the synthesis of compounds with quaternary stereocenters.
3. Precursor to Chiral Ligands and Organocatalysts:
The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate can be elaborated into more complex structures that can act as chiral ligands for transition metal catalysts or as organocatalysts for a variety of asymmetric transformations.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of N-(aminopyrrolidinyl)amino Acid Derivatives via Nucleophilic Substitution
This protocol details the synthesis of a methyl 2-((S)-3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)propanoate, a chiral N-(aminocycloalkylene)amino acid derivative. The reaction proceeds via an SN2 reaction between (S)-3-(tert-butoxycarbonylamino)pyrrolidine and a chiral triflate ester, resulting in the inversion of configuration at the electrophilic center.
Reaction Scheme:
Materials:
-
(S)-3-(tert-butoxycarbonylamino)pyrrolidine
-
(R)-methyl 2-((trifluoromethyl)sulfonyl)oxy)propanoate
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (S)-3-(tert-butoxycarbonylamino)pyrrolidine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).
-
Stir the suspension under an inert atmosphere (Argon or Nitrogen) at room temperature for 15 minutes.
-
Add a solution of (R)-methyl 2-((trifluoromethyl)sulfonyl)oxy)propanoate (1.2 eq.) in anhydrous acetonitrile dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired (S)-methyl 2-((S)-3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)propanoate.
Data Presentation:
| Entry | Amine Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-3-(Boc-amino)pyrrolidine | (R)-methyl 2-(triflyloxy)propanoate | (S)-methyl 2-((S)-3-(Boc-amino)pyrrolidin-1-yl)propanoate | 79 | >95:5 |
| 2 | (S)-3-(Boc-amino)pyrrolidine | (R)-methyl 2-(triflyloxy)butanoate | (S)-methyl 2-((S)-3-(Boc-amino)pyrrolidin-1-yl)butanoate | 75 | >95:5 |
| 3 | (S)-3-(Boc-amino)pyrrolidine | (R)-methyl 2-(triflyloxy)-3-methylbutanoate | (S)-methyl 2-((S)-3-(Boc-amino)pyrrolidin-1-yl)-3-methylbutanoate | 72 | >95:5 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for the diastereoselective synthesis of N-(aminopyrrolidinyl)amino acid derivatives.
Caption: Synthetic utility of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, a valuable building block for the solid-phase synthesis (SPPS) of modified peptides and peptidomimetics. This constrained gamma-aminobutyric acid (GABA) analog offers a unique scaffold for introducing conformational rigidity into peptide backbones, a strategy often employed to enhance biological activity, selectivity, and metabolic stability.
The protocols outlined below detail the incorporation of this building block into a growing peptide chain using standard Boc-based solid-phase peptide synthesis techniques.
Introduction to Applications
This compound serves as a key reagent for the following applications in solid-phase synthesis:
-
Synthesis of Conformationally Constrained Peptides: The rigid γ-lactam ring of the pyrrolidinone structure introduces a turn-like conformation into the peptide backbone. This is particularly useful in mimicking or stabilizing secondary structures such as β-turns, which are often crucial for receptor binding and biological function.
-
Development of Peptidomimetics: By replacing a natural amino acid residue with this building block, researchers can design peptidomimetics with altered pharmacokinetic properties. The non-natural backbone can impart resistance to enzymatic degradation, leading to a longer in-vivo half-life.
-
GABA Analog Synthesis: As a derivative of GABA, this molecule is an important starting material for the solid-phase synthesis of novel GABA analogs. These compounds are of significant interest in neuroscience research and drug discovery for their potential to modulate GABAergic neurotransmission.
The Boc protecting group on the 3-amino functionality is compatible with standard Boc-SPPS workflows, allowing for its selective removal and subsequent coupling to the growing peptide chain.
Quantitative Data Summary
While specific quantitative data for the solid-phase synthesis applications of this compound is not extensively available in publicly accessible literature, typical coupling efficiencies and final yields for similar non-standard, sterically hindered, or conformationally constrained amino acid building blocks in Boc-SPPS can be referenced. The following table provides a general expectation for such syntheses.
| Parameter | Typical Range | Notes |
| Coupling Efficiency | 85 - 98% | Can be sequence-dependent and may require extended coupling times or the use of more potent coupling reagents (e.g., HATU, HCTU) compared to standard amino acids. |
| Overall Crude Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide. Multiple incorporations of the building block may lead to lower overall yields. |
| Purity of Crude Peptide | 40 - 70% | Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is typically required to achieve high purity of the final product. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence on a solid support using manual Boc-SPPS. These protocols assume a starting resin with a free amino group.
Protocol 1: Boc Deprotection of the Resin-Bound Peptide
This protocol describes the removal of the N-terminal Boc protecting group from the growing peptide chain attached to the solid support.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a filter
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes in the synthesis vessel.
-
TFA Treatment: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution and add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.
-
Washing: Drain the TFA/DCM solution and wash the resin sequentially with DCM (3 times), Methanol (2 times), and DCM (3 times).
-
Neutralization: Add the 10% DIPEA in DCM solution to the resin and agitate for 5 minutes. Repeat the neutralization step.
-
Final Washing: Wash the resin with DCM (5 times) to remove excess DIPEA. The resin is now ready for the coupling step.
Protocol 2: Coupling of this compound
This protocol details the coupling of the building block to the deprotected N-terminus of the resin-bound peptide.
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with a filter
Procedure:
-
Activation of the Building Block:
-
In a separate reaction vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the final DCM wash from the deprotected peptide-resin.
-
Add the pre-activated solution of this compound to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. If the test is positive (indicating free amines), the coupling time can be extended.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (2 times).
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from the Resin and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of any remaining acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Diethyl ether (cold)
Procedure:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add anisole (as a scavenger, typically 1 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill a calculated amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Carefully filter the precipitated peptide.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Extract the aqueous solution with diethyl ether to remove the scavenger and other organic-soluble impurities.
-
Lyophilize the aqueous layer to obtain the crude peptide as a powder.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Workflow for incorporating this compound in Boc-SPPS.
Caption: Applications and advantages of using the building block in synthesis.
Application Note: NMR Spectroscopic Characterization of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate and its N-Alkylated Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry and drug development. Its pyrrolidinone core is a common motif in many biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position allows for selective functionalization at other positions, such as the ring nitrogen, before its removal to reveal the primary amine for further elaboration. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of the starting material and the products of its subsequent reactions. This application note provides a detailed protocol for the synthesis, reaction, and NMR analysis of this compound and a representative N-alkylated product.
Experimental Protocols
I. Synthesis of this compound (Starting Material)
This protocol describes a general method for the Boc-protection of 3-aminopyrrolidin-2-one.
Materials:
-
3-Aminopyrrolidin-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 3-aminopyrrolidin-2-one hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a solid.
II. Synthesis of tert-Butyl (1-benzyl-2-oxopyrrolidin-3-yl)carbamate (Reaction Product)
This protocol outlines the N-alkylation of the pyrrolidinone ring.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the N-benzylated product.
III. NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: 400 MHz or 500 MHz NMR Spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Temperature: 298 K.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]
Data Presentation
Table 1: NMR Data for this compound
| Position | ¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration | ¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) |
| C=O (Pyrrolidinone) | - | 175.8 |
| C=O (Boc) | - | 155.9 |
| C(CH₃)₃ | 1.45, s, 9H | 80.1 |
| C (CH₃)₃ | - | 28.4 |
| NH (Boc) | 5.10, br s, 1H | - |
| NH (Pyrrolidinone) | 6.35, br s, 1H | - |
| C3-H | 4.25, m, 1H | 51.5 |
| C4-H₂ | 2.05-2.20, m, 1H; 2.45-2.60, m, 1H | 29.7 |
| C5-H₂ | 3.25-3.40, m, 2H | 41.2 |
Table 2: Representative NMR Data for tert-Butyl (1-benzyl-2-oxopyrrolidin-3-yl)carbamate
| Position | ¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration | ¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) |
| C=O (Pyrrolidinone) | - | 174.5 |
| C=O (Boc) | - | 155.6 |
| C(CH₃)₃ | 1.44, s, 9H | 80.3 |
| C (CH₃)₃ | - | 28.4 |
| NH (Boc) | 5.05, br d, J=7.2 Hz, 1H | - |
| C3-H | 4.30, m, 1H | 51.9 |
| C4-H₂ | 1.95-2.10, m, 1H; 2.50-2.65, m, 1H | 28.5 |
| C5-H₂ | 3.20-3.35, m, 2H | 47.8 |
| N-CH₂-Ph | 4.50, d, J=14.8 Hz, 1H; 4.60, d, J=14.8 Hz, 1H | 49.5 |
| Aromatic-H | 7.25-7.40, m, 5H | 136.5, 128.8, 127.9, 127.6 |
Visualizations
Reaction Scheme
Caption: General reaction pathways for this compound.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (2-oxopyrrolidin-3-yl)carbamate. This guide addresses common side reactions and other issues that may be encountered during the experimental process.
Troubleshooting Guide
Question 1: I am observing a low yield of my desired product, this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Reagent Quality:
-
Di-tert-butyl dicarbonate ((Boc)₂O) Degradation: (Boc)₂O is sensitive to moisture and can decompose over time, especially if not stored properly.[1] Use fresh or properly stored (Boc)₂O for best results. The decomposition of (Boc)₂O can lead to the formation of tert-butanol and CO₂, which increases internal pressure in sealed containers.[1]
-
Starting Material Purity: Ensure the starting material, 3-aminopyrrolidin-2-one, is pure and free from contaminants.
-
-
Reaction Conditions:
-
Moisture: The reaction is sensitive to moisture, which can hydrolyze (Boc)₂O.[2] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material has been consumed.[2]
-
Incorrect Stoichiometry: Using an incorrect ratio of reagents can lead to incomplete conversion or the formation of side products. Typically, a slight excess of (Boc)₂O is used.[3]
-
-
Work-up and Purification:
-
Product Loss During Extraction: The product may have some water solubility, leading to loss during the aqueous work-up. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate.
-
Difficult Purification: If the crude product is an oil or difficult to crystallize, purification by column chromatography is recommended.[2]
-
Question 2: I have identified an impurity with a higher molecular weight than my product. What could it be and how can I avoid its formation?
Answer:
A common higher molecular weight impurity is the di-Boc protected product, tert-butyl 3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidine-1-carboxylate . This occurs when both the primary amine at the 3-position and the lactam nitrogen are protected by a Boc group.
Mechanism of Formation:
The lactam nitrogen in the 2-pyrrolidinone ring is nucleophilic and can react with (Boc)₂O, especially under basic conditions or with prolonged reaction times, to form an N-Boc-pyrrolidinone derivative.[3][4]
Prevention Strategies:
-
Control Stoichiometry: Use only a slight excess of (Boc)₂O (e.g., 1.05-1.1 equivalents) to minimize the chance of double addition.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for the more nucleophilic primary amine over the less nucleophilic lactam nitrogen.[5]
-
Choice of Base: A milder base, such as sodium bicarbonate, may be less likely to deprotonate the lactam nitrogen compared to stronger bases like triethylamine with a DMAP catalyst.[3]
Question 3: My reaction mixture shows the presence of urea and/or isocyanate byproducts. Why is this happening and what can I do to prevent it?
Answer:
The formation of urea and isocyanate side products is a known issue in Boc protection reactions, particularly when using a combination of (Boc)₂O and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[5]
Mechanism of Formation:
The reaction of a primary amine with (Boc)₂O and DMAP can lead to the formation of an isocyanate intermediate.[5] This highly reactive isocyanate can then react with another molecule of the starting amine to form a symmetric urea derivative.
Prevention Strategies:
-
Avoid DMAP if Possible: If urea or isocyanate formation is a significant problem, consider running the reaction without DMAP or with a different, non-nucleophilic base.
-
Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can suppress the formation of the isocyanate intermediate. One study on a similar primary amine showed that at 0°C, the isocyanate was the major product (80%), while at room temperature, the urea was predominantly formed.[5]
-
Controlled Addition of Reagents: Adding the (Boc)₂O solution slowly to the amine solution can help to maintain a low concentration of the Boc-protection agent and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent used for this reaction? A1: Common solvents for Boc protection include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane.[3] The choice of solvent can depend on the solubility of the starting materials and the reaction temperature.
Q2: How can I monitor the progress of the reaction? A2: The reaction can be effectively monitored by TLC or LC-MS.[2] On a TLC plate, the starting amine will have a different Rf value than the Boc-protected product. Staining with ninhydrin can be used to visualize the primary amine starting material, which will no longer be present upon completion of the reaction.
Q3: What is the best way to purify the final product? A3: Purification is typically achieved by flash column chromatography on silica gel or by recrystallization.[2]
Q4: Are there any safety precautions I should be aware of when working with di-tert-butyl dicarbonate? A4: (Boc)₂O is an irritant and should be handled in a well-ventilated fume hood. It can also build up pressure in sealed containers due to slow decomposition.[1] It is recommended to store it in a cool, dry place in its original plastic bottle.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-aminopyrrolidin-2-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous solvent (e.g., THF or DCM)
-
Base (e.g., triethylamine or sodium bicarbonate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyrrolidin-2-one (1.0 eq.) in the anhydrous solvent.
-
Add the base (e.g., triethylamine, 1.1-1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05-1.1 eq.) in a small amount of the anhydrous solvent.
-
Add the (Boc)₂O solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Quantitative Data Summary
| Parameter | Condition/Observation | Potential Impact | Reference |
| (Boc)₂O Stoichiometry | 1.05 - 1.2 equivalents | A slight excess is generally recommended to ensure complete conversion of the starting amine. | [3] |
| > 1.5 equivalents | Increased risk of di-Boc protection of both the primary amine and the lactam nitrogen. | [4] | |
| Base | Triethylamine (TEA) | Common non-nucleophilic base. | [3] |
| 4-(Dimethylamino)pyridine (DMAP) | Catalytic amounts can accelerate the reaction but may promote the formation of isocyanate and urea side products. | [5] | |
| Sodium Bicarbonate (NaHCO₃) | A milder base that can be used in aqueous or biphasic systems. | [3] | |
| Temperature | 0 °C to Room Temperature | Standard conditions for Boc protection. Lower temperatures can improve selectivity and reduce side reactions. | [5] |
| Side Product (Analogous System) | Isocyanate from cyclohexylamine | 80% yield at 0 °C with (Boc)₂O and DMAP. | [5] |
| Urea from cyclohexylamine | Major product at room temperature with (Boc)₂O and DMAP. | [5] |
Visualizations
Synthesis Pathway
References
Technical Support Center: Purification of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low or No Yield of Purified Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of this compound did not go to completion. | Before beginning purification, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting material (3-aminopyrrolidin-2-one) is no longer visible on the TLC plate. |
| Product Loss During Extraction: The desired product is being lost during the aqueous work-up. | Ensure the pH of the aqueous layer is neutral or slightly basic before extracting with an organic solvent like ethyl acetate or dichloromethane. Acidic conditions can lead to the cleavage of the Boc protecting group, making the product more water-soluble. Minimize the number of extraction steps to reduce mechanical losses. |
| Incorrect Column Chromatography Conditions: The product is not eluting from the column or is eluting with impurities. | The polarity of the mobile phase may be incorrect. Use TLC to determine an optimal solvent system that provides good separation between the product and impurities. A typical starting point for silica gel chromatography is a gradient of ethyl acetate in hexane. |
| Product Degradation on Silica Gel: The slightly acidic nature of silica gel can cause the degradation of acid-sensitive compounds. | If streaking or tailing is observed on the TLC plate, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the mobile phase (0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina. |
| Co-elution with Impurities: An impurity has a similar polarity to the product, making separation by column chromatography difficult. | If column chromatography fails to provide pure product, recrystallization is a valuable alternative. Experiment with different solvent systems, such as ethyl acetate/hexane or ethanol/water, to find one that selectively crystallizes the desired product. |
Problem 2: Product is an Oil and Will Not Solidify
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Residual Solvent: Trapped solvent can prevent the product from solidifying. | Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (30-40 °C), to remove any residual solvent from the reaction or purification steps. |
| "Oiling Out" During Recrystallization: The compound separates from the recrystallization solvent as a liquid instead of a solid. | This often occurs if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or allowing the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Hygroscopic Nature of the Product: The product may be absorbing moisture from the atmosphere. | Handle the purified product in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and store it in a desiccator. |
| Amorphous Solid: The product may exist as an amorphous solid rather than a crystalline one. | Trituration (stirring the oil with a solvent in which it is insoluble) can sometimes induce solidification. Try triturating the oil with a non-polar solvent like hexane or diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: The most common impurities are typically unreacted 3-aminopyrrolidin-2-one, di-tert-butyl dicarbonate (Boc anhydride), and byproducts from the decomposition of Boc anhydride, such as tert-butanol. If a base like triethylamine is used, residual amounts may also be present.
Q2: How can I effectively monitor the purification process?
A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the progress of column chromatography. Use a suitable solvent system (e.g., 50% ethyl acetate in hexane) and visualize the spots under UV light and/or by staining with a potassium permanganate solution. The product, this compound, should have a distinct Rf value from the starting materials and major impurities.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for silica gel column chromatography is a gradient elution with ethyl acetate in hexane. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to 50-70% ethyl acetate. The optimal gradient should be determined based on preliminary TLC analysis.
Q4: Can I purify this compound by recrystallization instead of column chromatography?
A4: Yes, recrystallization can be an effective purification method, especially if the crude product is relatively clean. A common solvent system for recrystallizing Boc-protected amino compounds is a mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is insoluble when cold). A combination of ethyl acetate and hexane or heptane is a good starting point to try.
Q5: My purified product shows a broad melting point range. What does this indicate?
A5: A broad melting point range is often an indication of impurities. The presence of even small amounts of impurities can disrupt the crystal lattice of the solid and cause it to melt over a wider temperature range. Further purification by recrystallization or column chromatography may be necessary to obtain a sharp melting point.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Silica Gel Column:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 50-70% ethyl acetate in hexane) to elute the desired product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain the purified this compound.
-
Typical Column Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 70%) |
| Typical TLC Rf of Product | ~0.4 in 50% Ethyl Acetate/Hexane |
| Visualization | UV light (254 nm) and Potassium Permanganate stain |
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to dissolve the solid completely.
-
-
Inducing Crystallization:
-
While the solution is still hot, slowly add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Formation:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Recommended Recrystallization Solvent Systems:
| "Good" Solvent | "Poor" Solvent | Expected Recovery |
| Ethyl Acetate | Hexane or Heptane | > 85% |
| Ethanol | Water | Variable |
| Dichloromethane | Hexane | Variable |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes are:
-
Route A: Boc protection of 3-aminopyrrolidin-2-one. This is a direct approach where the commercially available or synthesized 3-aminopyrrolidin-2-one is reacted with a Boc-protecting agent.
-
Route B: From N-Boc-L-glutamic acid. This multi-step synthesis involves the reduction of the carboxylic acid groups of N-Boc-L-glutamic acid to diols, followed by conversion to a leaving group and subsequent cyclization with an amine source.
Q2: I am getting a low yield in the Boc protection of 3-aminopyrrolidin-2-one (Route A). What are the possible causes?
A2: Low yields in this reaction can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the Boc-protecting agent (e.g., Di-tert-butyl dicarbonate, Boc₂O) and an appropriate base.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and base can significantly impact the yield. Common bases include triethylamine (TEA), sodium bicarbonate, or sodium hydroxide.[1][2] Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or aqueous mixtures are often used.[1][2]
-
Degradation of starting material or product: 3-aminopyrrolidin-2-one can be unstable under certain conditions. Similarly, the product can be sensitive to harsh work-up procedures.
-
Difficult purification: The product might be lost during the work-up and purification steps.
Q3: I am observing multiple spots on my TLC after the Boc protection reaction. What are the likely side products?
A3: Common side products in Boc protection of primary amines include:
-
Di-Boc protected amine: This occurs when both hydrogen atoms on the primary amine are substituted with a Boc group. To avoid this, use a controlled amount of the Boc anhydride (around 1.1 to 1.2 equivalents).[1]
-
Urea formation: This can happen if the amine reacts with any isocyanate impurities present in the Boc anhydride or formed during the reaction.[1]
-
Unreacted starting material: If the reaction is incomplete, you will see the starting amine on your TLC.
Q4: What are the key challenges in the synthesis from N-Boc-L-glutamic acid (Route B)?
A4: The main challenges in this multi-step synthesis are:
-
Efficient reduction: The reduction of both carboxylic acid groups to alcohols needs to be complete. Sodium borohydride (NaBH₄) in a suitable solvent like methanol can be employed for this reduction.
-
Controlled formation of a leaving group: The diol needs to be converted to a species with good leaving groups (e.g., tosylates or mesylates) for the subsequent cyclization. This step needs to be carefully controlled to avoid side reactions.
-
Intramolecular cyclization: The final ring-closing step to form the pyrrolidinone ring can be challenging. The choice of the amine source and reaction conditions is critical for achieving a good yield.
Troubleshooting Guides
Route A: Boc Protection of 3-Aminopyrrolidin-2-one
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase the equivalents of Boc₂O to 1.2-1.5. Ensure the base (e.g., TEA) is in slight excess (1.1-1.5 equivalents). Monitor the reaction by TLC until the starting material is consumed.[1] |
| Suboptimal reaction conditions | Screen different solvents (e.g., DCM, THF, acetonitrile, or a water/dioxane mixture).[2] Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C).[2] | |
| Product loss during work-up | During aqueous work-up, ensure the pH is appropriately adjusted to maximize product extraction into the organic phase. Use a continuous extraction method if the product has significant water solubility. | |
| Formation of Byproducts | Di-Boc protection | Use a stoichiometric amount of Boc₂O (1.05-1.1 equivalents) and add it portion-wise to the reaction mixture while monitoring by TLC.[1] |
| Unreacted starting material | Increase reaction time or temperature moderately. Ensure the quality of the Boc anhydride is good. | |
| Purification Difficulties | Co-elution of product and impurities | If using column chromatography, try a different solvent system with varying polarities. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method. |
| Oily product that is difficult to handle | Try to solidify the product by trituration with a non-polar solvent like hexanes or pentane. |
Route B: Synthesis from N-Boc-L-Glutamic Acid
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Reduction Step | Incomplete reduction of carboxylic acids | Use a sufficient excess of the reducing agent (e.g., NaBH₄). Ensure the solvent is anhydrous if required by the reducing agent. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Low Yield in Cyclization Step | Inefficient leaving group formation | Ensure the reaction for forming the tosylate or mesylate goes to completion. Use a suitable base (e.g., pyridine or triethylamine) to scavenge the acid produced. |
| Poor intramolecular cyclization | Experiment with different amine sources (e.g., ammonia in a suitable solvent). The reaction may require elevated temperatures and pressure. | |
| Formation of Side Products | Polymerization | During the cyclization step, intermolecular reactions can lead to polymers. Running the reaction at high dilution can favor the desired intramolecular cyclization. |
| Racemization | If stereochemical purity is important, use mild reaction conditions, especially during the activation and cyclization steps, to avoid racemization at the chiral center. |
Experimental Protocols
Route A: Boc Protection of 3-Aminopyrrolidin-2-one
This protocol is a general guideline and may require optimization.
Materials:
-
3-Aminopyrrolidin-2-one (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-aminopyrrolidin-2-one in DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir.
-
Add di-tert-butyl dicarbonate portion-wise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Route B: Synthesis from N-Boc-L-Glutamic Acid (Conceptual Outline)
This route is more complex and requires careful execution of multiple steps.
Step 1: Reduction of N-Boc-L-Glutamic Acid to the Diol
-
Dissolve N-Boc-L-glutamic acid in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (excess) in portions.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Work up the reaction to isolate the N-Boc protected diol.
Step 2: Conversion of Diol to a Ditosylate or Dimesylate
-
Dissolve the diol in an appropriate solvent (e.g., DCM or pyridine).
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride or methanesulfonyl chloride (2.2 eq) and a base (e.g., triethylamine or pyridine).
-
Stir the reaction until completion.
-
Work up to isolate the corresponding ditosylate or dimesylate.
Step 3: Cyclization to form this compound
-
Dissolve the ditosylate or dimesylate in a suitable solvent.
-
React with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) under appropriate conditions (which may include elevated temperature and pressure) to facilitate the intramolecular cyclization.
-
Work up and purify the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Amines
| Amine Substrate | Boc Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
| Various primary and secondary amines | Boc₂O | TEA | DCM | Room Temp | 85-95 | [1] |
| Various amines | Boc₂O | None | Water/Acetone | Room Temp | 90-98 | [3] |
| 1,2,3,6-Tetrahydropyridine | Boc₂O | None | THF | Room Temp | 89 | [4] |
Note: Yields are highly substrate-dependent and the conditions listed are general. Optimization is often necessary for specific substrates like 3-aminopyrrolidin-2-one.
Visualizations
Caption: Workflow for the synthesis of this compound via Route A.
References
Technical Support Center: Stereochemical Stability of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges related to the stereochemical integrity of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate , a key chiral intermediate in various synthetic pathways. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot racemization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal proportions of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, the stereocenter at the C3 position of the pyrrolidinone ring is susceptible to inversion. In pharmaceutical research and drug development, maintaining the specific stereochemistry of a chiral molecule is often crucial, as different enantiomers can exhibit significantly different pharmacological activities, potencies, and toxicological profiles.
Q2: What is the primary mechanism leading to the racemization of this compound?
A2: The most common pathway for the racemization of this compound is through base-catalyzed enolization. The proton on the chiral carbon (C3), which is alpha to the carbonyl group of the pyrrolidinone ring, is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either face with equal probability, leading to the formation of both the original enantiomer and its opposite, resulting in racemization.
Q3: Which experimental conditions are most likely to cause racemization of this compound?
A3: Several factors can promote racemization:
-
Strong Bases: The use of strong bases (e.g., alkoxides, hydroxides, or strong organic bases like DBU) significantly increases the rate of enolate formation and, consequently, racemization.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and enolate formation, accelerating racemization.
-
Polar Protic Solvents: Solvents that can stabilize the enolate intermediate, such as polar protic solvents, may facilitate racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization will naturally lead to a greater loss of enantiomeric purity.
Q4: How can I determine if my sample of this compound has racemized?
A4: The most reliable method for determining the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the calculation of the enantiomeric excess (% ee). Other methods, such as polarimetry, can indicate a loss of optical activity but are less precise for quantification.
Troubleshooting Guide: Unexpected Racemization Observed
If you have identified a loss of enantiomeric purity in your sample of this compound, this guide will help you troubleshoot the potential causes and find a solution.
Caption: Mechanism of base-catalyzed racemization.
Technical Support Center: Boc Deprotection of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side products encountered during the Boc deprotection of tert-butyl (2-oxopyrrolidin-3-yl)carbamate. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Boc deprotection of this compound?
A1: The most prevalent side reaction during the acidic deprotection of Boc-protected amines is the alkylation of nucleophilic sites by the electrophilic tert-butyl cation intermediate that is generated.[1][2] For this specific substrate, potential side products include:
-
N-tert-butylation of the deprotected amine: The newly formed free amine at the 3-position of the pyrrolidinone ring can be alkylated by a tert-butyl cation.
-
N-tert-butylation of the lactam nitrogen: The nitrogen atom of the 2-oxopyrrolidine ring can also be a target for alkylation.
-
O-tert-butylation of the lactam carbonyl: The carbonyl oxygen of the lactam is another potential site for alkylation by the tert-butyl cation.[3]
-
Ring-opening of the lactam: Under strong acidic conditions, the 2-oxopyrrolidine ring can undergo hydrolysis to yield 4-amino-3-(tert-butylamino)butanoic acid or related derivatives.[3][4]
Q2: What is the primary cause of these side reactions?
A2: The formation of a reactive tert-butyl cation is the root cause of most side products.[2] This carbocation is generated during the acid-catalyzed cleavage of the Boc group and can subsequently react with any available nucleophiles in the reaction mixture.[1][2]
Q3: How can the formation of these side products be minimized?
A3: The most effective method to suppress side reactions is the use of "scavengers."[2] Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with the desired product or starting material.[2]
Q4: What are some recommended scavengers for this reaction?
A4: Common scavengers used in Boc deprotection include:
-
Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation.
-
Water (H₂O): Can trap the cation to form tert-butanol.
-
Anisole or Thioanisole: Useful for protecting electron-rich aromatic systems, though less directly applicable here, they can still effectively scavenge the cation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Use a stronger acid (e.g., neat TFA) or increase the concentration of the acid in the reaction mixture. |
| Steric hindrance around the Boc group. | Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or LC-MS. | |
| Presence of a byproduct with a mass increase of +56 Da. | tert-Butylation of the deprotected amine, lactam nitrogen, or lactam oxygen. | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture. A common cocktail is 95:2.5:2.5 TFA/Water/TIS.[2] |
| Formation of a more polar byproduct with a mass increase of +18 Da. | Hydrolysis of the 2-oxopyrrolidine ring. | Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA) and ensure anhydrous conditions if possible. |
| Complex mixture of products observed. | A combination of the above issues. | Optimize the reaction conditions by first ensuring complete deprotection, then systematically add scavengers to minimize side product formation. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.
-
The crude product (the trifluoroacetate salt of 3-aminopyrrolidin-2-one) can be used directly or purified further.
Protocol 2: Boc Deprotection with Scavengers to Minimize tert-Butylation
-
Dissolve the this compound in a minimal amount of DCM.
-
Add a pre-mixed "cleavage cocktail" of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Use approximately 10 mL of the cocktail per gram of starting material.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be precipitated by the addition of cold diethyl ether and collected by filtration.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection and side product formation.
Caption: Troubleshooting workflow for Boc deprotection of this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Managing Alkylation Side Products from Tert-butyl Cation
Welcome to the technical support center for managing side reactions involving the tert-butyl cation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during reactions that generate this reactive intermediate, such as the acid-catalyzed cleavage of tert-butyl (t-Bu) and tert-butyloxycarbonyl (Boc) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation from the tert-butyl cation?
A1: The primary cause is the generation of a highly reactive and stable tertiary carbocation (the tert-butyl cation) during certain reactions, most notably the acid-catalyzed deprotection of Boc or t-butyl groups.[1][2] This electrophilic cation can then react with any available nucleophile in the reaction mixture, leading to undesired alkylation side products.[2][3]
Q2: What are the most common side reactions involving the tert-butyl cation?
A2: The most frequently encountered side reactions are:
-
Tert-butylation: The electrophilic tert-butyl cation alkylates nucleophilic sites on the substrate, starting materials, or solvent.[1] This is particularly problematic for molecules with electron-rich functional groups.[2][4]
-
Elimination: The tert-butyl cation can be deprotonated to form isobutylene gas, which can be a desired pathway to remove the cation from the reaction mixture.[1]
-
Fries-type Rearrangement: In specific cases, such as with Boc-protected tyrosine, the Boc group can migrate from the phenolic oxygen to the aromatic ring in a strong acid-catalyzed intramolecular rearrangement.[5]
Q3: Which functional groups and amino acid residues are most susceptible to tert-butylation?
A3: Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation.[2] These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4]
-
Cysteine (Cys): The free thiol group is a prime target, leading to S-tert-butylation.[2][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][4]
Q4: How can I detect tert-butylation side products in my sample?
A4: The most effective analytical methods for detecting these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5] In mass spectrometry, the addition of a tert-butyl group will result in a mass increase of +56 Da in the modified product.[5] HPLC can often separate the side product from the desired compound, appearing as a distinct peak in the chromatogram.[5]
Q5: What are "scavengers" and how do they prevent these side reactions?
A5: Scavengers are nucleophilic compounds intentionally added to the reaction mixture to trap the reactive tert-butyl cation.[2] They are chosen to be more reactive towards the carbocation than the sensitive residues on the target molecule, thereby preventing the formation of alkylation byproducts.[2] Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole.[1][4]
Troubleshooting Guide
| Observed Issue | Probable Cause | Suggested Solution |
| Mass spectrometry shows a +56 Da adduct on the final product. | Alkylation of a nucleophilic site (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][5] | 1. Incorporate a scavenger or a scavenger cocktail into the reaction mixture (see Table 1).[2] 2. Minimize the reaction time and temperature to reduce the rate of the alkylation side reaction.[5] |
| Incomplete deprotection or reaction. | 1. Insufficient acid strength or concentration for efficient cleavage.[4] 2. Inadequate reaction time or temperature.[4] 3. Steric hindrance around the protecting group.[4] 4. Poor solubility of the substrate in the reaction solvent.[4] | 1. Increase the acid concentration (e.g., use a higher percentage of TFA in DCM).[1] 2. Extend the reaction time or perform the reaction at room temperature if it was previously cooled. 3. For sterically hindered substrates, more forcing conditions may be necessary.[1] 4. Choose a solvent system that ensures complete dissolution of the starting material. |
| Low yield of the desired product. | 1. Degradation of the substrate under harsh acidic conditions. 2. Formation of multiple side products due to high reactivity of the tert-butyl cation.[3] | 1. Consider switching to a milder deprotection method if the substrate is acid-sensitive.[3] 2. Add an effective scavenger cocktail to minimize side product formation and maximize the yield of the desired product. |
Data Presentation: Scavenger Efficiency
The choice of scavenger is critical for minimizing tert-butylation. The following tables provide a summary of common scavengers and quantitative data on their effectiveness.
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Cys, general use | 2.5 - 5% (v/v) | A very common and effective scavenger that reduces the cation.[2][4] |
| Water (H₂O) | General use | 2.5 - 5% (v/v) | Often used in combination with TIS; helps suppress side reactions.[2] |
| Thioanisole | Trp, Met | 5% (v/v) | Effective for protecting sulfur-containing residues.[6] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Specifically helps prevent disulfide bond formation and protects cysteine.[4] |
| Phenol | Tyr | 5% (v/v) | Acts as a competitive substrate to protect tyrosine residues.[2] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency
The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide during TFA cleavage.[4]
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85% | 15% |
| EDT: 1,2-Ethanedithiol | ||
| Note: This data is illustrative, and the optimal scavenger cocktail depends on the specific substrate and reaction conditions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution with Scavengers
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).[2]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, for a tryptophan-containing compound, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2][4]
-
Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).
-
Reaction: Allow the reaction to stir at room temperature (20-25°C) for 1-3 hours. Monitor the reaction progress using an appropriate analytical method such as TLC or LC-MS.[2][3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by precipitation from cold diethyl ether or by chromatography.[2]
Protocol 2: General Procedure for TFA Cleavage from Resin (Solid-Phase Peptide Synthesis)
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.[2]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2] For peptides with multiple sensitive residues, a more complex cocktail may be required.[2]
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail. Gently agitate the mixture at room temperature for 2-4 hours.[2]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small volume of fresh TFA to ensure complete recovery.[2]
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[2]
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by HPLC.[2]
Visualizations
Diagram 1: Competing Fates of the Tert-butyl Cation
Caption: Generation of the tert-butyl cation and its competing reaction pathways.
Diagram 2: Troubleshooting Workflow for Alkylation Side Products
References
Technical Support Center: Optimizing Coupling Reactions for Boc-Protected Pyrrolidinone
Welcome to the technical support center for optimizing coupling reactions involving Boc-protected pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when coupling Boc-protected pyrrolidinone with amines?
A1: The primary challenge is significant steric hindrance caused by the bulky tert-butyloxycarbonyl (Boc) protecting group in combination with the rigid pyrrolidine ring.[1] This steric impediment can slow down reaction kinetics, leading to incomplete reactions and low yields.[1] Other common issues include side reactions like racemization and byproduct formation depending on the coupling reagents and conditions used.
Q2: Which coupling reagents are most effective for sterically hindered substrates like Boc-protected pyrrolidinone?
A2: For sterically hindered couplings, onium salt-based reagents such as HATU, HBTU, HCTU, and PyBOP are generally more effective than standard carbodiimides like DCC or EDC when used alone.[1][2] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[1][3] For particularly challenging couplings, COMU has also demonstrated high reactivity.[2][4]
Q3: How can racemization be minimized during the coupling of chiral Boc-protected pyrrolidinone derivatives?
A3: While the cyclic structure of proline derivatives makes them less prone to racemization, it can still occur under harsh conditions.[1] To minimize racemization, consider the following:
-
Choice of Additives: While HOBt is a common additive to suppress racemization, it has been observed to promote racemization of proline derivatives in DMF when used with a water-soluble carbodiimide.[1] Using alternative additives like OxymaPure may be beneficial.[1][5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[1][6]
-
Temperature Control: Perform the coupling at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can be critical, especially during the initial activation phase.[6][7]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid to reduce the opportunity for the formation of oxazolone, a key intermediate in the racemization pathway.[6][8]
Q4: What are the recommended solvents for Boc-protected pyrrolidinone coupling reactions?
A4: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents.[1] The choice of solvent can influence reaction rates and solubility of reagents. For solid-phase peptide synthesis (SPPS), DMF is a standard choice for swelling the resin and solvating the reactants.
Q5: What are common side reactions to be aware of?
A5: Besides racemization, other potential side reactions include:
-
Guanidinylation: Uronium/aminium-based reagents like HBTU or HATU can react directly with the amine coupling partner to form an inactive guanidinium byproduct.[3][5][8] This is more likely if the carboxylic acid activation is slow.
-
N-acylurea formation: When using carbodiimides like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[9]
-
Dehydration of side chains: For amino acids with side chains containing amide groups (e.g., Asparagine, Glutamine), dehydration to the corresponding nitrile can occur with carbodiimide reagents.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient carboxylic acid activation: The coupling reagent may not be potent enough to overcome the steric hindrance of the Boc-protected pyrrolidinone.[1][8] | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[1][2] Consider using an additive like HOBt or OxymaPure if using a carbodiimide.[5][10] |
| Degraded reagents: Coupling reagents or the Boc-protected pyrrolidinone may have degraded due to improper storage (e.g., exposure to moisture).[1] | Use fresh, high-purity reagents stored under anhydrous conditions. | |
| Amine salt inhibition: If the amine coupling partner is a hydrochloride or TFA salt, the acidic counterion can neutralize the base required for the reaction.[8] | Perform a free-basing of the amine salt before the coupling reaction by washing with a mild aqueous base or using a strong cation exchange (SCX) cartridge.[8] Alternatively, add an additional equivalent of a non-nucleophilic base. | |
| Presence of Starting Material | Incomplete reaction: The reaction time may be too short, or the temperature may be too low for the sterically hindered coupling.[7] | Increase the reaction time and monitor progress using TLC or LC-MS.[7] Consider gently heating the reaction, but be mindful of the increased risk of racemization.[5] |
| Insufficient reagent stoichiometry: The equivalents of the coupling reagent or base may be too low. | Ensure at least stoichiometric amounts of the coupling reagent and base are used. For difficult couplings, a slight excess (1.1-1.5 equivalents) of the coupling reagent may be beneficial. | |
| Multiple Products/Impurities | Racemization: The chiral center of the pyrrolidinone may have epimerized during the reaction.[5][6] | Follow the recommendations in FAQ Q3 to minimize racemization, such as using a hindered base, low temperature, and appropriate additives.[1][5][6] |
| Side reactions with coupling reagents: Formation of N-acylurea (with carbodiimides) or guanidinium byproducts (with uronium reagents) may be occurring.[8] | For carbodiimide reactions, add HOBt or OxymaPure to intercept the O-acylisourea intermediate.[10] For uronium reagents, ensure the carboxylic acid is pre-activated for a short period before adding the amine.[8] | |
| Boc-deprotection: If acidic conditions are present (e.g., from an amine salt), partial deprotection of the Boc group can occur. | Ensure the reaction conditions are basic or neutral. If using an amine salt, add a sufficient amount of a non-nucleophilic base to neutralize the acid. |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis
This table summarizes the performance of various coupling reagents in the synthesis of a "difficult" acyl carrier protein (ACP) fragment (65-74), which is a common benchmark for evaluating coupling efficiency.
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[2] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[2] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[2] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[2] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU.[2] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.
Experimental Protocols
Protocol 1: General Solution-Phase Amide Coupling using HATU
This protocol is suitable for coupling Boc-protected pyrrolidinone carboxylic acid with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected pyrrolidinone carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Reagent Addition: Add the amine coupling partner (1.0-1.2 eq.).
-
Activation: To the stirred solution, add HATU (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Amide Coupling using HBTU/DIPEA
This protocol is for coupling a Boc-protected pyrrolidinone carboxylic acid to an N-terminal amine on a solid support.
-
Resin Preparation: Swell the resin-bound amine in DMF for 30-60 minutes.
-
Pre-activation: In a separate vessel, dissolve the Boc-protected pyrrolidinone carboxylic acid (2.0-4.0 eq. relative to resin loading) in a minimal amount of DMF. Add HBTU (2.0-4.0 eq.) and DIPEA (4.0-8.0 eq.).[11] Allow the pre-activation to proceed for 1-5 minutes.[8]
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[12] A negative result indicates complete coupling. If the test is positive, a second coupling may be necessary.[12] Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Visualizations
Caption: General workflows for solution-phase and solid-phase coupling reactions.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Simplified mechanism showing the pathway to racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions with tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (2-oxopyrrolidin-3-yl)carbamate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound to consider for analysis?
A1: The molecule has three key features that influence its analytical behavior:
-
tert-Butoxycarbonyl (Boc) group: This bulky, non-polar protecting group makes the molecule amenable to reverse-phase chromatography. It is also UV-active, although weakly, but is very sensitive to acidic conditions.[1]
-
Pyrrolidinone ring: This is a polar lactam ring, which provides polarity to the molecule.
-
Carbamate linkage: This group can be susceptible to cleavage under harsh conditions.
Q2: Why is it important to monitor reactions involving this compound?
A2: Monitoring reactions is crucial to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. For instance, in a deprotection reaction to remove the Boc group, monitoring helps to ensure all the starting material is consumed without degrading the desired product.
Q3: Which visualization techniques are recommended for TLC analysis of this compound?
A3: Since the Boc group provides some UV activity, visualization under UV light (254 nm) is the first non-destructive method to try. However, for enhanced sensitivity and to visualize compounds lacking a strong chromophore, staining is recommended. Suitable stains include:
-
Potassium Permanganate (KMnO₄): A general stain for oxidizable groups.[2][3]
-
Ceric Ammonium Molybdate (CAM): A versatile stain that reacts with many functional groups, often producing distinct colors upon heating.[3][4]
-
Ninhydrin: This stain is particularly useful if the Boc group has been removed, as it will react with the newly formed primary amine to give a colored spot.[2][4]
Q4: What are the expected mass spectrometry fragmentation patterns for this compound?
A4: In LC-MS, particularly with electrospray ionization (ESI), Boc-protected amines are known to exhibit characteristic fragmentation patterns. Common losses include:
-
Loss of isobutylene (56 Da): A primary fragmentation pathway resulting from the cleavage of the tert-butyl group.[5][6] This often occurs via a McLafferty-like rearrangement.[7]
-
Loss of the entire Boc group (100 Da): This corresponds to the loss of C₅H₈O₂.[5][8]
-
Loss of tert-butanol (74 Da): Another possible fragmentation pathway.[6]
These characteristic losses are invaluable for identifying Boc-protected species in a reaction mixture.[8][9]
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for monitoring a chemical reaction, such as the deprotection of this compound.
Caption: General workflow for reaction monitoring using TLC and LC-MS.
Protocol 1: General TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a baseline in pencil approximately 1 cm from the bottom.
-
Sample Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Development: Place the TLC plate in a chamber containing the mobile phase. A common starting mobile phase is a mixture of hexane and ethyl acetate. Let the solvent front travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If spots are faint or not visible, use an appropriate stain like potassium permanganate.
-
Analysis: Compare the spots. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is progressing.
Protocol 2: General LC-MS Monitoring
This protocol is a general starting point and may require optimization.[10]
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Detection (UV) | 210 nm or 220 nm |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| MS Scan Range | m/z 100 - 500 |
Sample Preparation: Dilute the reaction aliquot significantly with the initial mobile phase (e.g., 90:10 Water:Acetonitrile) to a final concentration of about 1-10 µg/mL.[5]
Troubleshooting Guide: TLC
Caption: Troubleshooting common issues in Thin-Layer Chromatography.
| Problem | Possible Cause | Suggested Solution |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample solution before spotting it on the TLC plate.[11][12] |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%).[11] | |
| Compound has poor solubility in the mobile phase. | Consider changing the solvent system entirely.[13] | |
| Spots are not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[11][14] |
| Spots are running with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[11][14] |
| No spots are visible under UV light | The compound does not have a strong UV chromophore. | Use a chemical stain such as potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) to visualize the spots.[11] |
| The sample is too dilute. | Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[11][12] | |
| Reactant and product spots have very similar Rf values | The chosen solvent system does not provide adequate separation. | Try a different solvent system with different selectivity. For example, switch from ethyl acetate/hexane to dichloromethane/methanol.[15] Using a co-spot is essential to confirm if the spots are truly different.[15] |
Troubleshooting Guide: LC-MS
| Problem | Possible Cause | Suggested Solution |
| No peak observed for the compound | Poor ionization in ESI+. | The compound may ionize better in negative mode (ESI-). Try switching the polarity. |
| Contamination in the ion source. | Clean the ion source. Contamination can suppress the signal of the analyte of interest.[16] | |
| Incorrect m/z scan range. | Ensure the mass spectrometer's scan range includes the expected molecular weights of your starting material and product. | |
| High background noise or extraneous peaks | Contaminated solvents or additives. | Use high-purity, LC-MS grade solvents and additives. Flush the system thoroughly.[16][17] |
| Carryover from a previous injection. | Inject a blank solvent run to check for carryover. If present, implement a more rigorous needle wash protocol.[16] | |
| In-source fragmentation or adduct formation | The Boc group is cleaving in the ion source. | This is common for Boc-protected amines.[18] Lower the fragmentor or cone voltage to reduce in-source fragmentation. The presence of [M-56+H]⁺ or [M-100+H]⁺ can actually help confirm the compound's identity.[8] |
| Formation of adducts (e.g., +Na, +K). | The presence of sodium or potassium salts in the mobile phase or sample can lead to adduct formation. This is common and can aid in identification. | |
| Poor peak shape or splitting | Column degradation or blockage. | Flush the column or try replacing it if performance does not improve. |
| Sample solvent is incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase conditions.[5] | |
| Retention time shifts | Changes in mobile phase composition or flow rate. | Ensure mobile phases are prepared consistently and the pump is functioning correctly.[16] |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature. |
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. Magic Formulas [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Home Page [chem.ualberta.ca]
- 15. Chromatography [chem.rochester.edu]
- 16. zefsci.com [zefsci.com]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of di-tert-butyl dicarbonate (Boc-anhydride) following the synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: I've completed the Boc protection of 3-aminopyrrolidin-2-one, but my NMR spectrum shows unreacted Boc-anhydride. How can I remove it?
A1: Excess Boc-anhydride is a common impurity in Boc protection reactions. Several methods can be employed for its removal, including chemical quenching, aqueous workup, and chromatography. The choice of method depends on the scale of your reaction, the desired final purity, and the stability of your product.
Q2: Is this compound stable to standard purification techniques?
A2: The tert-butoxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions but is readily cleaved by strong acids. The 2-pyrrolidinone (a lactam) ring is robust but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or elevated temperatures. Therefore, mild purification conditions are recommended. Vigorous washing with saturated sodium bicarbonate is generally safe and effective for hydrolyzing excess Boc-anhydride.[1]
Q3: How can I monitor the removal of Boc-anhydride during purification?
A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the purification process. Boc-anhydride is less polar than the desired product, this compound. Using a suitable solvent system (e.g., ethyl acetate/hexanes), the Boc-anhydride will have a higher Rf value than the product. Staining with potassium permanganate can help visualize the spots. ¹H NMR spectroscopy can also be used to confirm the absence of the characteristic singlet for the tert-butyl protons of Boc-anhydride at approximately 1.5 ppm.
Troubleshooting Guide: Removal of Excess Di-tert-butyl Dicarbonate
This section details various methods to remove unreacted Boc-anhydride from your reaction mixture.
Method 1: Chemical Quenching
Chemical quenching involves adding a reagent that selectively reacts with the excess Boc-anhydride to form a more easily removable byproduct.
-
Using Imidazole: Imidazole reacts with Boc-anhydride to form N-tert-butoxycarbonylimidazole, which is water-soluble and can be removed with a dilute acidic wash.[2][3] This is a mild and effective method.
-
Using Ammonium Hydroxide: If your product is stable to basic conditions, adding a small amount of concentrated ammonium hydroxide can decompose the excess Boc-anhydride.[1]
Workflow for Chemical Quenching
References
Technical Support Center: Chiral HPLC Analysis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing chiral HPLC analysis for the enantiomeric purity of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate.
Experimental Workflow Overview
The general workflow for developing and troubleshooting a chiral HPLC method is outlined below. The process begins with selecting an appropriate chiral stationary phase (CSP) and screening mobile phases, followed by optimization and troubleshooting if necessary.
Validation & Comparative
A Comparative Guide to Amine Protecting Groups in the Synthesis of 3-Amino-2-pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. For derivatives of 3-amino-2-pyrrolidinone, a scaffold of significant interest in medicinal chemistry, the choice of an appropriate amine protecting group is a critical decision that influences the overall synthetic strategy. This guide provides an objective comparison of common alternatives to the widely used tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (Boc-protected 3-amino-2-pyrrolidinone), offering a data-driven analysis of their performance.
The primary alternatives evaluated herein are the Benzyl carbamate (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Acetyl (Ac), and Trifluoroacetyl (TFA) protecting groups. Their efficacy is compared based on ease of introduction, stability under various reaction conditions, and the efficiency of their removal.
Comparative Performance Data
The selection of a protecting group is often a trade-off between its stability and the mildness of the conditions required for its removal. The following table summarizes key quantitative data for the protection of 3-amino-2-pyrrolidinone and the subsequent deprotection of the corresponding carbamates and amides.
| Protecting Group | Reagent for Protection | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) | Key Characteristics |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | ~80-95% | Strong acid (e.g., TFA, HCl) | >95% | Stable to a wide range of non-acidic conditions; widely used. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90%[1] | Catalytic Hydrogenolysis (H₂/Pd-C) | >95% | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | High | Base (e.g., 20% Piperidine in DMF) | >95% | Base-labile; central to solid-phase peptide synthesis. |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | High | Strong acid or base (e.g., refluxing HCl or NaOH)[2] | Variable | Very stable; harsh deprotection conditions may limit applicability. |
| TFA | Trifluoroacetic anhydride (TFAA) | High | Mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) or reducing agents (e.g., NaBH₄) | High | Stable to strong acids; orthogonal to Boc. |
Signaling Pathways and Experimental Workflows
The strategic application of these protecting groups is often dictated by the overall synthetic route and the presence of other functional groups. The choice allows for orthogonal or chemoselective deprotection steps, which are crucial in multi-step syntheses.
The diagram above illustrates the general workflow for the protection of the amine functionality of 3-amino-2-pyrrolidinone with various protecting groups and the distinct conditions required for their subsequent removal. This highlights the orthogonal nature of several of these protecting groups.
Detailed Experimental Protocols
1. Protection of 3-Amino-2-pyrrolidinone
a) Synthesis of this compound (Boc-protected)
-
Procedure: To a solution of 3-amino-2-pyrrolidinone hydrochloride (1 eq) in a mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, concentrate the reaction mixture in vacuo, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.
b) Synthesis of Benzyl (2-oxopyrrolidin-3-yl)carbamate (Cbz-protected)
-
Procedure: To a solution of 3-amino-2-pyrrolidinone (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[1] Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.[1] Stir the reaction at 0 °C for 20 hours.[1] Dilute the reaction mixture with water and extract with ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[1] The crude product is purified by silica gel column chromatography to yield the desired product.[1] A reported yield for a similar Cbz protection is 90%.[1]
c) Synthesis of (9H-fluoren-9-yl)methyl (2-oxopyrrolidin-3-yl)carbamate (Fmoc-protected)
-
Procedure: Dissolve 3-amino-2-pyrrolidinone (1 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution. Cool the solution to 0 °C and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise. Stir the reaction mixture at room temperature for 4-6 hours. After completion, acidify the mixture with dilute HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by flash chromatography.
d) Synthesis of N-(2-oxopyrrolidin-3-yl)acetamide (Acetyl-protected)
-
Procedure: To a solution of 3-amino-2-pyrrolidinone (1 eq) in dichloromethane, add triethylamine (1.5 eq) and cool to 0 °C. Add acetic anhydride (1.2 eq) dropwise and stir the reaction mixture at room temperature for 2-4 hours. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
e) Synthesis of 2,2,2-Trifluoro-N-(2-oxopyrrolidin-3-yl)acetamide (TFA-protected)
-
Procedure: Dissolve 3-amino-2-pyrrolidinone (1 eq) in anhydrous dichloromethane and add pyridine (1.5 eq). Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise. Stir the reaction at room temperature for 1-2 hours. After the reaction is complete, dilute with dichloromethane and wash with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
2. Deprotection Protocols
a) Deprotection of Boc-protected 3-Amino-2-pyrrolidinone
-
Procedure: Dissolve the Boc-protected compound in dichloromethane and add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v). Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a suitable base.
b) Deprotection of Cbz-protected 3-Amino-2-pyrrolidinone
-
Procedure: Dissolve the Cbz-protected compound in methanol or ethanol.[1] Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1] Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-6 hours.[1] Monitor the reaction by TLC. After completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[1]
c) Deprotection of Fmoc-protected 3-Amino-2-pyrrolidinone
-
Procedure: Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF). Add a solution of 20% piperidine in DMF. Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC. Once complete, remove the solvent under reduced pressure and purify the crude product by column chromatography or use it directly in the next step.
d) Deprotection of Acetyl-protected 3-Amino-2-pyrrolidinone
-
Procedure: Reflux the acetyl-protected compound in a mixture of concentrated hydrochloric acid and ethanol for 6-12 hours.[2] Alternatively, reflux with an aqueous solution of sodium hydroxide.[2] After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify as needed. These harsh conditions may not be suitable for sensitive substrates.[2]
e) Deprotection of TFA-protected 3-Amino-2-pyrrolidinone
-
Procedure: Dissolve the TFA-protected compound in a mixture of methanol and water. Add an excess of potassium carbonate and stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. Dry, concentrate, and purify the product as necessary.
Orthogonality in Action: A Synthetic Workflow Example
The distinct cleavage conditions of these protecting groups allow for their use in orthogonal strategies, enabling the selective deprotection and functionalization of different amine groups within the same molecule.
References
A Comparative Guide to Boc and Cbz Protecting Groups for 3-Aminopyrrolidin-2-one
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The choice between the widely utilized tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups for amines, such as the one in 3-aminopyrrolidin-2-one, can significantly influence reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective, data-driven comparison of the Boc and Cbz protecting groups when applied to 3-aminopyrrolidin-2-one, a valuable building block in medicinal chemistry.
Introduction to Boc and Cbz Protecting Groups
The tert-butyloxycarbonyl (Boc) group is a popular acid-labile protecting group for amines.[1] Its stability under a wide range of reaction conditions, coupled with the ease of its removal under mild acidic conditions, makes it a versatile choice in modern organic synthesis.[1][2]
The benzyloxycarbonyl (Cbz or Z) group is another stalwart of amine protection, particularly renowned for its application in peptide synthesis.[1] It is known for its robustness and is typically cleaved via catalytic hydrogenolysis.[1][3]
A critical advantage in complex syntheses is the orthogonality of the Boc and Cbz groups. This means that one can be selectively removed in the presence of the other, allowing for differential protection and sequential chemical transformations.[1]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for the protection of 3-aminopyrrolidin-2-one with both Boc and Cbz protecting groups, as well as their respective deprotection reactions.
| Parameter | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | (Boc)₂O, Triethylamine, CH₂Cl₂ | Cbz-Cl, Triethylamine, CH₂Cl₂ |
| Reaction Time (Protection) | 2 hours | 2 hours |
| Yield (Protection) | 95% | 98% |
| Deprotection Method | Acidolysis (TFA in CH₂Cl₂) | Hydrogenolysis (H₂, Pd/C) |
| Deprotection Conditions | 50% TFA in CH₂Cl₂, 0 °C to rt | H₂ (balloon), 10% Pd/C, Methanol, rt |
| Reaction Time (Deprotection) | 1 hour | 16 hours |
| Yield (Deprotection) | Quantitative | 96% |
| Key Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Key Lability | Labile to strong acids.[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Boc Protection of 3-Aminopyrrolidin-2-one
-
Materials: 3-Aminopyrrolidin-2-one hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 3-aminopyrrolidin-2-one hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added, and the mixture is stirred for 10 minutes. Di-tert-butyl dicarbonate (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate.
Boc Deprotection of (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate
-
Materials: (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
-
Procedure: (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate (1.0 eq) is dissolved in a 50% solution of trifluoroacetic acid in dichloromethane at 0 °C. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 30 minutes. The solvent is evaporated under reduced pressure to yield the deprotected amine as the trifluoroacetate salt.
Cbz Protection of 3-Aminopyrrolidin-2-one
-
Materials: 3-Aminopyrrolidin-2-one hydrochloride, Benzyl chloroformate (Cbz-Cl), Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 3-aminopyrrolidin-2-one hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added, and the mixture is stirred for 10 minutes. Benzyl chloroformate (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 2 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (S)-benzyl (2-oxopyrrolidin-3-yl)carbamate.
Cbz Deprotection of (S)-benzyl (2-oxopyrrolidin-3-yl)carbamate
-
Materials: (S)-benzyl (2-oxopyrrolidin-3-yl)carbamate, 10% Palladium on carbon (Pd/C), Methanol (MeOH).
-
Procedure: A solution of (S)-benzyl (2-oxopyrrolidin-3-yl)carbamate (1.0 eq) in methanol is treated with 10% Pd/C (0.1 eq by weight). The reaction mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 16 hours. The catalyst is then filtered off, and the solvent is evaporated under reduced pressure to give the deprotected amine.
Mandatory Visualization
The following diagrams illustrate the protection and deprotection workflows for both Boc and Cbz protecting groups on 3-aminopyrrolidin-2-one.
Conclusion
Both Boc and Cbz are highly effective protecting groups for the amino functionality of 3-aminopyrrolidin-2-one, each offering distinct advantages. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.
The Boc group is ideal for substrates that may be sensitive to hydrogenolysis but are stable under acidic conditions. Its deprotection is rapid and generally proceeds to completion.
The Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions. While the protection step can provide a slightly higher yield, the deprotection via hydrogenolysis is a slower process.
The orthogonality of these two protecting groups makes them invaluable tools in the synthesis of complex molecules derived from 3-aminopyrrolidin-2-one, allowing for selective deprotection and further functionalization. This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to Chiral Pyrrolidinone Building Blocks in Asymmetric Synthesis
Chiral pyrrolidinone scaffolds are foundational building blocks in medicinal chemistry and drug development. Their rigid, five-membered ring structure provides a predictable and controllable stereochemical environment, making them invaluable as chiral auxiliaries, catalysts, and key intermediates in the synthesis of complex, biologically active molecules.[1][2] The precise spatial arrangement of substituents on the pyrrolidinone ring is often critical for achieving high efficacy and safety in pharmaceutical agents.[1] This guide offers a comparative analysis of prominent chiral pyrrolidinone building blocks, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
Core Applications and Performance Comparison
The utility of chiral pyrrolidinones is most evident in their application as organocatalysts and chiral auxiliaries for forming carbon-carbon bonds with high stereocontrol.[3][4] Reactions such as asymmetric Michael additions and aldol reactions are benchmark transformations to evaluate the effectiveness of these building blocks.
Table 1: Performance of Chiral Pyrrolidinone-Based Organocatalysts in the Asymmetric Michael Addition
| Catalyst/Building Block | Electrophile | Nucleophile | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| (R)-pyrrolidin-2-yl substituted dehydroabietyl squaramide | trans-β-nitrostyrene | Cyclohexanone | 87-98 | >99:1 | 99 |
| L-prolinamide derivative C2 | trans-β-nitrostyrene | Cyclopentanone | High | 98:2 | 96 |
| Dipeptide-like organocatalyst (1 mol%) | Aromatic aldehydes | Cyclohexanone | High | Excellent | Good |
Data compiled from representative studies showcasing the high efficiency of pyrrolidinone-derived catalysts.[5][6]
Table 2: Performance of Chiral Pyrrolidinone Auxiliaries in Asymmetric Reactions
| Chiral Auxiliary | Reaction Type | Substrate | Diastereoselectivity | Enantiomeric Ratio (er) |
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | Pent-2-ynoic acid derivative | High | 98:2 (at 0 °C) |
| Evans 4-phenyl-2-oxazolidinone | 1,3-Dipolar Cycloaddition | Pent-2-ynoic acid derivative | 70:30 | Not Reported |
This comparison highlights the superior performance of Oppolzer's sultam in directing the stereochemical outcome of the 1,3-dipolar cycloaddition for the synthesis of a key fragment of Upadacitinib.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis and application of chiral pyrrolidinone building blocks.
Protocol 1: General Procedure for Asymmetric Michael Addition
This protocol describes a typical procedure for the asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by a chiral pyrrolidinone-based organocatalyst.[4]
Materials:
-
Chiral pyrrolidinone organocatalyst (e.g., 10 mol%)
-
Nitroalkene (e.g., trans-β-nitrostyrene, 0.5 mmol)
-
Ketone (e.g., cyclohexanone, 2.0 mmol)
-
Solvent (e.g., Dichloromethane, 1.0 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroalkene in the solvent, add the ketone and the chiral organocatalyst.
-
Stir the reaction mixture at room temperature for the required duration (e.g., 96 hours).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric and enantiomeric excesses using chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]
Protocol 2: Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition
This protocol outlines the key steps for a diastereoselective 1,3-dipolar cycloaddition using a chiral auxiliary, such as Oppolzer's camphorsultam, for the synthesis of substituted pyrrolidines.[7]
Materials:
-
Chiral auxiliary (e.g., (+)-camphorsultam)
-
Pent-2-ynoic acid
-
Reagents for acyl chloride formation (e.g., oxalyl chloride, DMF)
-
Azomethine ylide precursor
-
Solvent (e.g., Toluene)
-
Lithium hydroxide (for auxiliary cleavage)
Procedure:
-
Acylation of the Chiral Auxiliary: Convert pent-2-ynoic acid to its corresponding acyl chloride and react it with the chiral auxiliary to form the N-acylated sultam.
-
Cycloaddition Reaction: In a suitable solvent, react the N-acylated sultam with the in-situ generated azomethine ylide. The reaction temperature can be optimized (e.g., 0 °C) to improve diastereoselectivity.[7]
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the resulting cycloadducts by chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the desired product, for instance, by hydrolysis with aqueous lithium hydroxide. This step often allows for the recovery and reuse of the valuable chiral auxiliary.[7]
-
Analysis: Determine the enantiomeric ratio of the final product by chiral HPLC or other suitable analytical techniques.
Visualizing Synthetic Strategies and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex synthetic pathways and experimental procedures.
Caption: Workflow for a typical asymmetric Michael addition.
Caption: Synthesis of a chiral pyrrolidine using a recoverable auxiliary.
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for tert-butyl (2-oxopyrrolidin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail two distinct synthetic approaches, offering quantitative data, comprehensive experimental protocols, and visual representations of the workflows to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound serves as a crucial building block in multi-step syntheses, particularly in the development of kinase inhibitors. The validation of its synthesis is paramount to ensure the purity and yield of the final active pharmaceutical ingredient. This guide compares two common methods for its preparation: the direct Boc-protection of 3-aminopyrrolidin-2-one and a multi-step synthesis commencing from L-glutamic acid.
Data Presentation
The performance of the two synthetic routes is summarized in the table below, allowing for a direct comparison of their key metrics.
| Parameter | Method 1: Direct Boc-Protection | Method 2: From L-Glutamic Acid |
| Starting Material | 3-Aminopyrrolidin-2-one Hydrochloride | L-Glutamic Acid |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Thionyl chloride, Benzyl alcohol, Di-tert-butyl dicarbonate, Palladium on carbon |
| Overall Yield | 95% | Not explicitly reported for the final step, multi-step process |
| Purity | High (implied by yield and characterization) | High (implied by characterization) |
| Number of Steps | 1 | 4 |
| Scalability | Readily scalable | More complex to scale up |
| Green Chemistry Considerations | Use of volatile organic solvents | Use of hazardous reagents (SOCl₂) and solvents |
Experimental Protocols
Method 1: Direct Boc-Protection of 3-Aminopyrrolidin-2-one
This method offers a straightforward and high-yielding approach to the target compound.
Experimental Procedure:
To a solution of 3-aminopyrrolidin-2-one hydrochloride (1.0 eq) in methanol, triethylamine (2.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Di-tert-butyl dicarbonate (1.1 eq) is then added, and the reaction is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the resulting residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
Validation:
The final product is validated using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure and identify characteristic proton signals.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.
-
Purity Analysis (e.g., HPLC): To quantify the purity of the synthesized product.
Method 2: Multi-step Synthesis from L-Glutamic Acid
This approach provides access to enantiomerically pure tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate, which can be critical for stereospecific drug development.
Experimental Procedure:
-
Cyclization of L-Glutamic Acid: L-Glutamic acid is heated in the presence of water to induce cyclization, forming (S)-pyroglutamic acid.
-
Esterification: The carboxylic acid of (S)-pyroglutamic acid is esterified, for example, by reaction with thionyl chloride in benzyl alcohol, to yield the corresponding benzyl ester.
-
Curtius Rearrangement: The benzyl ester undergoes a Curtius rearrangement, typically involving activation of the carboxylic acid (if not already esterified) followed by reaction with an azide source and thermal or photochemical rearrangement to the isocyanate, which is then trapped with tert-butanol to form the Boc-protected amine.
-
Deprotection: The benzyl ester is removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) to yield (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate.
Validation:
Similar to Method 1, the product is validated at each step and upon completion using NMR, mass spectrometry, and purity analysis. Chiral HPLC is also employed to confirm the enantiomeric purity of the final product.
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways and a general validation workflow.
Caption: Synthetic pathway for Method 1.
Caption: Synthetic pathway for Method 2.
Caption: General validation workflow.
Conclusion
The choice between the direct Boc-protection of 3-aminopyrrolidin-2-one and the multi-step synthesis from L-glutamic acid depends on the specific requirements of the project. The direct method is highly efficient and ideal for producing the racemic or an available enantiomeric form of the product quickly and in high yield. The multi-step synthesis, while more complex and lower yielding overall, provides access to a specific enantiomer, which is often a necessity in drug development to ensure stereospecific interactions with biological targets. Researchers should consider factors such as the need for enantiopurity, scalability, and available resources when selecting the most appropriate synthetic route.
Spectroscopic Scrutiny: A Comparative Guide to Analyzing Impurities in tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is paramount. This guide provides a comparative analysis of key spectroscopic techniques for the identification and quantification of potential impurities, supported by experimental data and detailed methodologies.
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the protection of the amino group of 3-aminopyrrolidin-2-one with a tert-butoxycarbonyl (Boc) group. This process, while generally efficient, can introduce several impurities that require careful monitoring and control. This guide focuses on the application of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of these impurities.
Potential Impurities in the Synthesis of this compound
The primary impurities that can arise during the synthesis of this compound include:
-
Unreacted Starting Material: 3-Aminopyrrolidin-2-one
-
Reagent-Related Impurities: Di-tert-butyl dicarbonate (Boc Anhydride)
-
Byproducts: tert-Butyl carbamate, and potentially di-Boc protected species.
Understanding the spectroscopic characteristics of these potential impurities is crucial for developing robust analytical methods to ensure the quality of the final product.
Comparative Spectroscopic Analysis
A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to impurity profiling. HPLC-UV is a powerful tool for separation and quantification, while NMR and MS provide detailed structural information for identification.
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning of analytes between a mobile and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Measurement of the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data. |
| Primary Use | Quantification of known and unknown impurities. | Structural elucidation and identification of impurities. | Identification of impurities based on molecular weight and fragmentation patterns. |
| Sensitivity | High (ng to pg range). | Moderate (µg to mg range). | Very high (pg to fg range). |
| Sample Throughput | High. | Low to moderate. | High (when coupled with LC or GC). |
| Key Advantages | Excellent quantitative accuracy and precision; robust and widely available. | Provides unambiguous structural information; non-destructive. | High sensitivity and specificity; provides molecular weight information. |
| Limitations | Requires chromophoric impurities for UV detection; co-elution can be an issue. | Lower sensitivity; complex spectra for mixtures. | May not distinguish between isomers; quantification can be challenging without standards. |
Experimental Protocols and Data
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique for the routine analysis and quality control of pharmaceutical intermediates. A reversed-phase method is typically employed for the separation of this compound from its potential impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Expected Chromatographic Profile:
The main peak corresponding to this compound will be well-resolved from potential impurities. The starting material, 3-aminopyrrolidin-2-one, being more polar, will elute earlier. Di-tert-butyl dicarbonate and tert-butyl carbamate, being less polar, will have longer retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the definitive identification of impurities. The distinct chemical shifts and coupling patterns of the protons and carbons in the target molecule and its impurities allow for their unambiguous assignment.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.
Table 2: Key ¹H NMR Spectral Data for this compound and Potential Impurities (in CDCl₃)
| Compound | Key Proton Signals (δ, ppm) |
| This compound | ~1.45 (s, 9H, -C(CH₃)₃), ~2.0-2.5 (m, 2H, -CH₂-), ~3.3-3.5 (m, 2H, -CH₂-N-), ~4.2 (m, 1H, -CH-NHBoc), ~5.5 (br s, 1H, -NH-Boc), ~6.5 (br s, 1H, -NH-CO-) |
| 3-Aminopyrrolidin-2-one | ~1.8-2.3 (m, 2H, -CH₂-), ~3.2-3.4 (m, 2H, -CH₂-N-), ~3.7 (m, 1H, -CH-NH₂), ~1.5-2.0 (br s, 2H, -NH₂), ~7.0 (br s, 1H, -NH-CO-) |
| Di-tert-butyl dicarbonate | ~1.50 (s, 18H, -C(CH₃)₃) |
| tert-Butyl carbamate | ~1.48 (s, 9H, -C(CH₃)₃), ~4.8 (br s, 2H, -NH₂) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC-MS, provides highly sensitive detection and molecular weight information, which is crucial for identifying unknown impurities.
Experimental Protocol:
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Chromatographic Conditions: Similar to the HPLC-UV method described above.
Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound and Potential Impurities in ESI+ Mode
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₁₆N₂O₃ | 200.24 | 201.12 |
| 3-Aminopyrrolidin-2-one | C₄H₈N₂O | 100.12 | 101.07 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Not readily observed as [M+H]⁺, often fragments. |
| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 | 118.09 |
Workflow for Spectroscopic Analysis
The logical progression for the analysis of impurities in this compound involves a multi-step approach that leverages the strengths of each spectroscopic technique.
Caption: Workflow for the spectroscopic analysis of impurities.
Conclusion
A robust and comprehensive analysis of impurities in this compound requires a synergistic approach that combines the quantitative power of HPLC-UV with the detailed structural insights provided by NMR and the high sensitivity of MS. By implementing the detailed protocols and understanding the comparative strengths of each technique as outlined in this guide, researchers and drug development professionals can confidently ensure the purity and quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
A Comparative Guide to tert-Butyl (2-oxopyrrolidin-3-yl)carbamate and Other N-Protected Amino Lactams
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate protecting groups for amine functionalities is a critical decision that profoundly influences the efficiency, yield, and purity of target molecules. This guide provides an objective, data-driven comparison of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate with its commonly used N-protected alternatives, namely the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected analogues. The focus of this comparison is the 3-amino-2-pyrrolidinone scaffold, a valuable building block in medicinal chemistry.
This document offers a comprehensive overview of the synthesis, stability, and deprotection of these key compounds, supported by experimental data and detailed protocols. Visual diagrams generated using Graphviz are included to illustrate key chemical transformations and workflows, aiding in the strategic selection of the optimal protecting group for specific research and development needs.
Comparative Data of N-Protected (2-oxopyrrolidin-3-yl)carbamates
The choice of an N-protecting group for the 3-amino-2-pyrrolidinone core is dictated by the desired orthogonality, stability towards various reaction conditions, and ease of removal. The following table summarizes the key performance indicators for Boc-, Cbz-, and Fmoc-protected (2-oxopyrrolidin-3-yl)carbamate based on representative synthetic methods.
| Protecting Group | Structure | Typical Synthesis Yield | Purity | Deprotection Conditions | Key Stability Characteristics |
| Boc | tert-Butoxycarbonyl | 80-95% | >95% | Strong Acid (e.g., TFA, HCl in dioxane) | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] |
| Cbz | Carboxybenzyl | 85-95% | >95% | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions.[2] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | 90-98% | >95% | Base (e.g., Piperidine in DMF) | Stable to acidic conditions and catalytic hydrogenation.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of each N-protected (2-oxopyrrolidin-3-yl)carbamate are provided below. These protocols are representative and may require optimization for specific substrates and scales.
This compound (Boc-protected)
Synthesis Protocol:
A solution of 3-aminopyrrolidin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water is prepared. To this solution, a base such as triethylamine (TEA) or sodium bicarbonate (1.2 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 4-12 hours and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.[4]
Deprotection Protocol:
The Boc-protected amino lactam (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA, 10-50% in DCM) or 4M HCl in dioxane, is added at 0 °C. The reaction is stirred at room temperature for 1-4 hours until completion, as monitored by TLC. The solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.[5]
Benzyl (2-oxopyrrolidin-3-yl)carbamate (Cbz-protected)
Synthesis Protocol:
To a cooled (0 °C) solution of 3-aminopyrrolidin-2-one (1.0 eq) and a base such as sodium carbonate or triethylamine (1.5 eq) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane), benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction mixture is stirred vigorously at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude product is purified by recrystallization or column chromatography to yield Benzyl (2-oxopyrrolidin-3-yl)carbamate.[2]
Deprotection Protocol:
The Cbz-protected amino lactam (1.0 eq) is dissolved in a suitable solvent like methanol, ethanol, or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution. The reaction vessel is purged with hydrogen gas (H₂) and stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected 3-amino-2-pyrrolidinone.[2][6]
(9H-fluoren-9-yl)methyl (2-oxopyrrolidin-3-yl)carbamate (Fmoc-protected)
Synthesis Protocol:
3-aminopyrrolidin-2-one (1.0 eq) is dissolved in a mixture of 10% aqueous sodium carbonate and dioxane. The solution is cooled to 0 °C, and a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization to afford (9H-fluoren-9-yl)methyl (2-oxopyrrolidin-3-yl)carbamate.[3]
Deprotection Protocol:
The Fmoc-protected amino lactam (1.0 eq) is treated with a 20-50% solution of piperidine in N,N-dimethylformamide (DMF) at room temperature. The reaction is typically complete within 30 minutes to 2 hours. The progress of the deprotection is monitored by TLC or HPLC. After completion, the solvent and excess piperidine are removed under reduced pressure. The residue is then triturated with ether to precipitate the product, which is collected by filtration to yield the free 3-amino-2-pyrrolidinone.[7]
Visualizing the Chemistry: Diagrams and Workflows
To further aid in the understanding of the chemical processes and decision-making, the following diagrams have been generated using Graphviz.
References
Chiral Synthons in Anticonvulsant Drug Development: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective anticonvulsant therapies remains a critical area of research in neuroscience and pharmacology. A growing body of evidence underscores the significance of chirality in the efficacy and safety of antiepileptic drugs (AEDs). Individual stereoisomers of chiral drugs can exhibit marked differences in their pharmacodynamic, pharmacokinetic, and toxicological profiles.[1] This guide provides a comparative analysis of the efficacy of anticonvulsant derivatives synthesized from different chiral synthons, supported by experimental data and detailed methodologies. Between 1996 and 2018, seven of the fourteen new AEDs approved for epilepsy treatment were chiral compounds marketed as single enantiomers, highlighting the importance of stereochemistry in modern drug design.[1]
Efficacy and Neurotoxicity Data Summary
The following tables summarize the anticonvulsant efficacy (median effective dose, ED50) and neurotoxicity (median toxic dose, TD50) of various chiral anticonvulsant derivatives compared to standard AEDs. The data is compiled from preclinical studies using standardized animal models of epilepsy.
Table 1: Efficacy of Chiral Anticonvulsant Derivatives in the Maximal Electroshock (MES) Seizure Model
| Compound/Derivative | Chiral Synthon/Enantiomer | MES ED50 (mg/kg) | Reference Drug | MES ED50 (mg/kg) |
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | S-isomer of iminohydantoin | More active than R-isomer | Phenytoin | Less active than Phenytoin |
| cis-SB1-Ph | cis-isomer of 5,5'-diphenylhydantoin Schiff base | Superior to Phenytoin and trans-isomer | Phenytoin | - |
| cis-SB4-Ph | cis-isomer of 5,5'-diphenylhydantoin Schiff base | 100% protection at 40 mg/kg | Phenytoin | - |
| Triazolopyrimidine Derivative (6d) | - | 15.8 | Valproate, Carbamazepine, Diazepam | More potent |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | - | 68.30 | Valproic Acid | 252.74 |
Table 2: Efficacy of Chiral Anticonvulsant Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
| Compound/Derivative | Chiral Synthon/Enantiomer | scPTZ ED50 (mg/kg) | Reference Drug | scPTZ ED50 (mg/kg) |
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | S-isomer of iminohydantoin | Active | - | - |
| Triazolopyrimidine Derivative (6d) | - | 14.1 | Valproate, Carbamazepine, Diazepam | More potent |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | - | 75.59 (in 6 Hz test) | Valproic Acid | 130.6 (in 6 Hz test) |
| Benzo[d]oxazole-triazole derivative (19) | - | 31.7 | - | - |
Table 3: Neurotoxicity of Chiral Anticonvulsant Derivatives (Rotarod Test)
| Compound/Derivative | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) |
| Triazolopyrimidine Derivative (6d) | >300 | >19.0 (MES), >21.3 (scPTZ) |
| Benzo[d]oxazole-triazole derivative (19) | 611.0 | 53.6 (MES), 19.3 (scPTZ) |
Key Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are standard in preclinical anticonvulsant drug screening.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[2]
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Adult male mice (e.g., CF-1 or C57BL/6 strains) are used.[2][3] Prior to the experiment, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas.[2]
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses to different groups of animals.
-
Seizure Induction: At the time of predicted peak effect of the drug, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via the electrodes.[2][4]
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.[2]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like the log-probit method.[5]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that can prevent clonic seizures, which are characteristic of absence and/or myoclonic epilepsy.[6]
Apparatus:
-
Isolation cages for observation.
Procedure:
-
Animal Preparation: Adult male mice are used.
-
Drug Administration: The test compound is administered to groups of animals at varying doses.
-
Chemoconvulsant Injection: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg for CF-1 mice) is given into a loose fold of skin on the neck.[3]
-
Observation: Animals are placed in isolation cages and observed for a period of 30 minutes for the presence of a clonic seizure, characterized by at least a 3-5 second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.[3]
-
Endpoint: An animal is considered protected if it does not exhibit the characteristic clonic seizure.[3]
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and balance to determine the potential neurological side effects of a test compound.
Apparatus:
-
A rotarod apparatus with a rotating rod.
Procedure:
-
Training: Mice are trained for one or more days to stay on the rotating rod at a constant speed (e.g., 5 RPM).
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak drug effect, the mice are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[7]
-
Endpoint: The time (latency) until the mouse falls off the rod is recorded. An inability to maintain balance on the rod for a specified time (e.g., one minute) is indicative of neurotoxicity.[5]
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of many chiral derivatives are mediated through the modulation of key signaling pathways involved in neuronal excitability. The two primary targets are voltage-gated sodium channels and the GABAergic system.
Modulation of Voltage-Gated Sodium Channels
Many anticonvulsant drugs exert their effects by blocking voltage-gated sodium channels.[8] These channels are crucial for the initiation and propagation of action potentials. By binding to the sodium channels, these drugs stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures.[9] Some newer drugs, like Lacosamide, have been shown to selectively enhance the slow inactivation of these channels, a novel mechanism of action.[10]
Caption: Anticonvulsant modulation of voltage-gated sodium channels.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10] Enhancing GABAergic signaling can counteract the excessive neuronal excitation that leads to seizures. Anticonvulsants can achieve this through various mechanisms, including acting as positive allosteric modulators of GABA-A receptors (e.g., benzodiazepines and barbiturates), inhibiting the reuptake of GABA, or inhibiting the enzyme GABA transaminase, which breaks down GABA.[10][11]
Caption: Mechanism of action of GABAergic anticonvulsants.
Experimental Workflow
The preclinical evaluation of novel chiral anticonvulsant derivatives typically follows a structured workflow to assess efficacy and safety.
Caption: Workflow for preclinical evaluation of anticonvulsants.
References
- 1. Chirality as an Important Factor for the Development of New Antiepileptic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]
- 10. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Pyrrolidinones
The pyrrolidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and stereoselective synthetic routes to access structurally diverse substituted pyrrolidinones is therefore a critical endeavor for researchers in drug discovery and development. This guide provides an objective comparison of prominent synthetic strategies, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of substituted pyrrolidinones can be broadly achieved through several key strategies, each with its own advantages and limitations. The primary approaches include:
-
[3+2] Cycloaddition Reactions: These reactions, particularly those involving azomethine ylides, are powerful for constructing the five-membered ring with high stereocontrol, often generating multiple stereocenters in a single step.
-
Multicomponent Reactions (MCRs): MCRs offer high efficiency and atom economy by combining three or more reactants in a single pot to generate complex pyrrolidinone structures, reducing the number of purification steps.
-
Intramolecular Cyclization: This strategy relies on the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center. A notable example is the intramolecular aza-Michael addition.
-
Palladium-Catalyzed Reactions: Modern cross-coupling methods, such as the hydroarylation of pyrrolines, provide direct access to specific classes of substituted pyrrolidinones.
-
Asymmetric "Clip-Cycle" Synthesis: This innovative approach utilizes a sequential cross-metathesis and a chiral phosphoric acid-catalyzed aza-Michael cyclization to yield enantioenriched pyrrolidines.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative performance of representative examples for each of the discussed synthetic strategies.
| Synthetic Route | Example Substrates | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference |
| [3+2] Cycloaddition | Isatin, Phenylalanine, Dimethyl but-2-ynedioate | N/A | Acetonitrile | Reflux | 2 | 92 | N/A | [Not explicitly cited] |
| Multicomponent Reaction | Aniline, Benzaldehyde, Diethyl acetylenedicarboxylate | Citric Acid | Ethanol | Ultrasound | 0.5 | 94 | N/A | [1] |
| Intramolecular aza-Michael | N-(but-2-enoyl)-N-(2-nitro-5-methoxyphenyl)methanesulfonamide | Squaramide | Toluene | RT | 24 | 99 | 91:9 dr, >99% ee | [2] |
| Palladium-Catalyzed Hydroarylation | N-propyl-Δ²-pyrroline, 4-bromo-fluorobenzene | PdCl₂, P(o-Tol)₃, Cu(OTf)₂ | Acetonitrile | 100 | 16 | 78 | N/A | [3][4] |
| Asymmetric "Clip-Cycle" | Cbz-protected bis-homoallylic amine, Thioacrylate | (R)-TRIP (chiral phosphoric acid) | Toluene | 50 | 72 | 92 | 96% ee | [5][6][7] |
N/A: Not Applicable or Not Reported; dr: diastereomeric ratio; ee: enantiomeric excess; RT: Room Temperature.
Experimental Protocols
Detailed methodologies for the key benchmarked experiments are provided below.
[3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol describes a three-component reaction for the synthesis of spirooxindole-pyrrolidines.[8]
-
Materials: 1,2,3,4-tetrahydroisoquinoline (THIQ) (1.3 equiv), 4-bromobenzaldehyde (1.1 equiv), olefinic oxindole (1.0 equiv), benzoic acid (0.5 equiv), ethanol.
-
Procedure:
-
To a microwave vial, add the olefinic oxindole, 4-bromobenzaldehyde, THIQ, benzoic acid, and ethanol.
-
Seal the vial and heat the mixture in a microwave reactor at 125 °C for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.
-
Ultrasound-Promoted Multicomponent Synthesis of 3-Pyrrolin-2-ones
This green chemistry approach utilizes ultrasound irradiation to accelerate the reaction.[1]
-
Materials: Aniline (1 mmol), aldehyde (1 mmol), diethyl acetylenedicarboxylate (1 mmol), citric acid (2 mmol), ethanol (2 mL).
-
Procedure:
-
In a round-bottom flask, dissolve the aniline, aldehyde, and citric acid in ethanol.
-
Add diethyl acetylenedicarboxylate to the mixture.
-
Irradiate the reaction mixture in an ultrasonic bath at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted 3-pyrrolin-2-one.
-
Asymmetric Intramolecular aza-Michael Addition
This method employs a squaramide organocatalyst to achieve high enantioselectivity.[2]
-
Materials: Tosylaminomethyl enone (1.0 equiv), nitroalkene (1.2 equiv), squaramide catalyst (10 mol%), toluene.
-
Procedure:
-
To a solution of the tosylaminomethyl enone in toluene, add the squaramide catalyst.
-
Add the nitroalkene to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the chiral trisubstituted pyrrolidine.
-
Palladium-Catalyzed Hydroarylation of a Pyrroline
This protocol describes a palladium-catalyzed process for the synthesis of 3-aryl pyrrolidines.[3][9]
-
Materials: N-alkyl pyrroline (1.0 equiv), aryl bromide (1.2 equiv), PdCl₂ (5 mol%), P(o-Tol)₃ (7.5 mol%), Cu(OTf)₂ (1.2 equiv), N,N-dimethylpiperazine (5 equiv), acetonitrile.
-
Procedure:
-
In a sealed tube, combine the N-alkyl pyrroline, aryl bromide, PdCl₂, P(o-Tol)₃, Cu(OTf)₂, and N,N-dimethylpiperazine in acetonitrile.
-
Heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-substituted pyrrolidine.
-
Asymmetric "Clip-Cycle" Synthesis of a Disubstituted Pyrrolidine
This procedure outlines the "Clip-Cycle" methodology for asymmetric pyrrolidine synthesis.[5][6][7]
-
Materials: Cbz-protected bis-homoallylic amine (1.0 equiv), thioacrylate (1.2 equiv), Grubbs' second-generation catalyst (for the 'clip' step), chiral phosphoric acid (e.g., (R)-TRIP) (10 mol%) (for the 'cycle' step), toluene.
-
Procedure:
-
'Clip' Step (Cross Metathesis): In a flask, dissolve the Cbz-protected bis-homoallylic amine and thioacrylate in toluene. Add Grubbs' second-generation catalyst and stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
'Cycle' Step (aza-Michael addition): To the crude reaction mixture from the 'clip' step, add the chiral phosphoric acid catalyst.
-
Heat the reaction mixture at 50 °C for 72 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched disubstituted pyrrolidine.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key components of the benchmarked synthetic routes.
Caption: Overview of major synthetic routes to substituted pyrrolidinones and their key features.
Caption: Comparative experimental workflows for different pyrrolidinone synthesis methods.
References
- 1. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric ‘Clip-Cycle’ Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard and Safety Information
A summary of relevant safety information for carbamate compounds is presented below. This information is compiled from various safety data sheets of structurally similar chemicals and should be considered as a guideline.
| Parameter | Information | Source |
| Physical State | Solid | [2][3][4] |
| Appearance | Off-white | [2][3][4] |
| Hazards | May cause skin, eye, and respiratory irritation. Not generally classified as hazardous, but caution is advised. | [1] |
| Incompatibilities | Strong oxidizing agents. | [3][4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) upon thermal decomposition. | [3][4] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
If there is a risk of generating dust, use a respirator.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Small Spills:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust formation[2][3][4].
-
Place the collected material into a suitable container for disposal[2][3][4].
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
4. Disposal Pathway:
-
The primary recommended disposal method is through a licensed chemical waste disposal company.
-
The waste may be incinerated in a permitted hazardous waste incinerator.
-
Crucially, do not dispose of this compound down the drain or in regular trash. [5]
5. Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols, and when in doubt, contact your Environmental Health and Safety (EHS) department or a qualified waste disposal professional. Chemical waste generators are responsible for the proper classification and disposal of their waste in accordance with all local, regional, and national regulations[2].
References
Personal protective equipment for handling tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety protocols and logistical information for handling tert-Butyl (2-oxopyrrolidin-3-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar compounds, including other carbamates and pyrrolidinone derivatives. A thorough, site-specific risk assessment should always be conducted before handling this chemical.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood).[1][2] If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[2] | Inhalation of dust or vapors may cause respiratory irritation.[1][2] Engineering controls like fume hoods are the primary method of exposure control.[1] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[2] Minimize dust generation and accumulation.[2] Do not inhale the substance.[2] Ground/bond container and receiving equipment to prevent static discharge.[2]
-
After Handling: Wash hands and face thoroughly after handling.[2] Remove contaminated clothing and wash it before reuse.[2] Do not eat, drink, or smoke in work areas.[2]
Spill and Emergency Procedures:
-
Small Spills: For small spills, dampen the solid material with a suitable solvent (e.g., water, if compatible) and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with the solvent to pick up any remaining material.
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal.[3] Avoid generating dusty conditions and provide ventilation.[2]
First Aid Measures:
-
Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Skin: In case of skin contact, take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist or develop.
Disposal Plan:
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] Dispose of contents/container to an approved waste disposal plant.[5] Do not let the product enter drains.[6]
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
